L-779976
Description
a somatostatin 2 receptor agonist
Properties
CAS No. |
214770-19-1 |
|---|---|
Molecular Formula |
C33H43N7O3 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C33H43N7O3/c1-21(26-20-35-27-10-3-2-9-25(26)27)30(31(41)36-19-23-8-6-7-22(17-23)18-34)38-32(42)39-15-13-24(14-16-39)40-29-12-5-4-11-28(29)37-33(40)43/h2-5,9-12,20-24,30,35H,6-8,13-19,34H2,1H3,(H,36,41)(H,37,43)(H,38,42)/t21-,22-,23+,30+/m0/s1 |
InChI Key |
DDVPVAOEMZRZQU-CXDLDTBJSA-N |
Isomeric SMILES |
C[C@@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)NC[C@@H]3CCC[C@@H](C3)CN)NC(=O)N4CCC(CC4)N5C6=CC=CC=C6NC5=O |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)NCC3CCCC(C3)CN)NC(=O)N4CCC(CC4)N5C6=CC=CC=C6NC5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-779,976; L 779,976; L779,976; L-779976; L 779976; L779976. |
Origin of Product |
United States |
Foundational & Exploratory
L-779976: A Technical Guide to its Mechanism of Action as a Somatostatin Receptor Subtype 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-779976 is a potent and selective nonpeptide agonist of the somatostatin receptor subtype 2 (sst2). This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with the sst2 receptor and the subsequent downstream signaling cascades. While initially mischaracterized in some contexts, there is no direct evidence to support this compound as a direct inhibitor of the Extracellular signal-Regulated Kinase (ERK). Instead, its effects on the ERK pathway are a consequence of sst2 receptor activation, a nuanced but critical distinction for researchers in the field. This guide details its binding properties, downstream signaling effects, and provides representative experimental protocols for its characterization.
Core Mechanism of Action: Selective sst2 Agonism
This compound functions as a selective agonist for the sst2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding, it induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular signaling events that are characteristic of sst2 receptor stimulation.
Binding Affinity
Quantitative data on the binding affinity of this compound for the sst2 receptor is crucial for understanding its potency and selectivity. The following table summarizes representative binding affinity values for sst2 agonists.
| Compound | Receptor Subtype | Assay Type | Cell Line | Ki (nM) | IC50 (nM) |
| This compound | sst2 | Radioligand Binding | CHO-K1 | ~1.8 | ~3.2 |
| Somatostatin-14 | sst2 | Radioligand Binding | CHO-K1 | ~0.5 | ~1.1 |
Note: These values are representative and may vary depending on the specific experimental conditions.
Downstream Signaling Pathways
The activation of the sst2 receptor by this compound triggers multiple downstream signaling pathways, primarily aimed at inhibiting cellular processes.
Inhibition of Adenylyl Cyclase
A primary and well-established consequence of sst2 receptor activation is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular functions.
Figure 1. this compound mediated inhibition of the adenylyl cyclase pathway.
Modulation of Ion Channels
Activation of the sst2 receptor by this compound can also lead to the modulation of ion channel activity. This includes the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the cell membrane and decreased calcium influx contribute to the inhibitory effects on hormone secretion and neuronal excitability.
Regulation of the ERK/MAPK Pathway
Contrary to functioning as a direct inhibitor, this compound, through sst2 activation, can modulate the Extracellular signal-Regulated Kinase (ERK) pathway. The effect of sst2 on ERK is cell-type dependent and can be either inhibitory or stimulatory. In some cellular contexts, particularly in cells co-expressing sst2 and sst5 receptors, this compound has been shown to be more efficacious at activating ERK1/2. This activation is thought to be mediated through a complex interplay of signaling molecules, including β-arrestin and Src kinase.
Figure 2. Indirect activation of the ERK/MAPK pathway by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the sst2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human sst2 receptor (e.g., CHO-K1 cells).
-
Radioligand: [125I-Tyr11]-Somatostatin-14.
-
Unlabeled this compound.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or unlabeled somatostatin-14 (1 µM final concentration, for non-specific binding) or unlabeled this compound at various concentrations.
-
50 µL of [125I-Tyr11]-Somatostatin-14 (final concentration ~0.1 nM).
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3. Workflow for the radioligand binding assay.
cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
A cell line expressing the sst2 receptor (e.g., HEK293 or CHO-K1).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Treat the cells with varying concentrations of this compound for 10-15 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 for inhibition of cAMP accumulation.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on ERK1/2 phosphorylation.
Materials:
-
Cell line of interest (e.g., one co-expressing sst2 and sst5).
-
This compound.
-
Serum-free cell culture medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with this compound at various concentrations for different time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against t-ERK to control for protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to t-ERK.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the sst2 receptor. Its primary mechanism of action is as a selective agonist, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. While it does not directly inhibit ERK, its activation of the sst2 receptor can indirectly influence the ERK/MAPK pathway in a context-dependent manner. A thorough understanding of these signaling mechanisms is essential for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting the sst2 receptor.
L-779976: A Technical Guide to its Biological Function as a Selective Somatostatin Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-779976 is a potent and selective nonpeptide agonist of the somatostatin receptor subtype 2 (sst2). This document provides an in-depth technical overview of the biological function of this compound, detailing its mechanism of action, its influence on key physiological processes, and relevant experimental protocols. Quantitative data are presented to facilitate comparison, and signaling pathways are visualized to provide a clear understanding of its molecular interactions.
Core Biological Function: Selective sst2 Agonism
This compound functions primarily as a selective agonist for the somatostatin receptor 2 (sst2), a member of the G-protein coupled receptor (GPCR) superfamily. Somatostatin and its receptors are key regulators of endocrine and nervous system functions.[1] The selectivity of this compound for the sst2 subtype allows for the targeted investigation and modulation of physiological processes mediated by this specific receptor.
Quantitative Data: Receptor Affinity and Potency
The efficacy of this compound as an sst2 agonist has been quantified in various studies. The following table summarizes a key potency value.
| Parameter | Value | Receptor | Species | Reference |
| EC50 | 1.1 nM | sst2 | Porcine | [2] |
Note: The EC50 (half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximum possible response mediated by the sst2 receptor. A lower EC50 value indicates higher potency.
Mechanism of Action: Signaling Pathways
Upon binding to the sst2 receptor, this compound initiates a cascade of intracellular signaling events. Contrary to the traditional view of somatostatin analogs as purely inhibitory, sst2 activation can lead to the stimulation of the Extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation and differentiation.
sst2-Mediated ERK Activation
Activation of the sst2 receptor by an agonist like this compound can trigger a G-protein dependent signaling cascade that results in the phosphorylation and activation of ERK2.[3] This pathway involves the activation of the small GTPases Ras and Rap1, and the subsequent activation of B-Raf, which then phosphorylates and activates MEK, the upstream kinase of ERK.[3]
Physiological Effects
The activation of sst2 receptors by this compound in the central nervous system has been shown to modulate various physiological and behavioral processes.
Anxiety-Like Behavior
Behavioral studies have demonstrated that intracerebroventricular (icv) administration of this compound can inhibit anxiety-like behavior in rodents, as assessed by the elevated plus-maze test. This suggests a role for central sst2 receptors in the modulation of anxiety.
Food Intake
This compound has been shown to influence feeding behavior. Studies in mice have demonstrated that icv injection of this compound can stimulate food intake.
Experimental Protocols
The following sections provide an overview of key experimental methodologies used to characterize the biological function of this compound.
Receptor Binding Assay
Determining the binding affinity of this compound for the sst2 receptor is a fundamental in vitro experiment.
Objective: To quantify the binding affinity (Ki) or potency (IC50) of this compound for the sst2 receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Utilize a radiolabeled somatostatin analog with high affinity for the sst2 receptor (e.g., [125I]Tyr3-octreotide).
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Studies: Intracerebroventricular (ICV) Injection
To study the central effects of this compound, direct administration into the brain ventricles is often employed.
Objective: To deliver this compound directly to the central nervous system to assess its effects on behavior and physiology.
General Protocol (for mice):
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame.
-
Craniotomy: Expose the skull and drill a small burr hole at the coordinates corresponding to a lateral ventricle.
-
Injection: Slowly infuse a solution of this compound (e.g., 0.1-1 µg in a vehicle like artificial cerebrospinal fluid) into the ventricle using a microsyringe.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
Behavioral Assay: Elevated Plus Maze
This widely used assay assesses anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
General Protocol:
-
Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.
-
Acclimation: Allow the animal to acclimate to the testing room.
-
Administration: Administer this compound (e.g., via ICV injection) or vehicle at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of the sst2 receptor. Its selectivity allows for the targeted exploration of sst2-mediated signaling and its impact on complex processes such as anxiety and appetite regulation. The unexpected finding that sst2 activation can lead to ERK pathway stimulation opens new avenues for research into the diverse functions of somatostatin signaling. The experimental protocols outlined in this guide provide a framework for further investigation into the biological functions of this compound and the broader roles of the sst2 receptor in health and disease.
References
- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porcine somatostatin receptor 2 displays typical pharmacological sst2 features but unique dynamics of homodimerization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Discovery and Synthesis of L-779976: A Selective Somatostatin Subtype-2 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-779976 emerged from a pioneering effort in combinatorial chemistry as the first nonpeptide, selective agonist for the somatostatin receptor subtype-2 (sst2). Its discovery marked a significant advancement in the quest for orally bioavailable somatostatin analogs with therapeutic potential. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers and professionals in drug development. It details the experimental protocols employed in its initial characterization, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows. While this compound's development was ultimately halted due to low oral bioavailability, the methodologies and findings from its discovery remain a valuable case study in GPCR-targeted drug design.[1]
Discovery and Rationale
The discovery of this compound was reported in 1998 by a team at Merck Research Laboratories led by Rohrer et al.[2] The primary goal was to identify nonpeptide agonists for the five known somatostatin receptor subtypes (sst1-5) to better elucidate their individual physiological roles and to develop novel therapeutics. The team employed a strategy that combined molecular modeling of known peptide agonists with combinatorial chemistry to generate and screen a library of small molecules.[2] This approach led to the rapid identification of subtype-selective agonists, including the sst2-selective compound, this compound.[2]
Chemical Synthesis
The full chemical name for this compound is (βS)-N-{[3-(Aminomethyl)cyclohexyl]methyl}-β-methyl-N-{[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]carbonyl}-D-tryptophanamide. While the detailed, step-by-step synthesis protocol from the original discovery is not publicly available in full, the general approach involved solid-phase synthesis techniques common in combinatorial chemistry to generate a library of diverse small molecules. The identification of this compound was a result of high-throughput screening of this library against the different somatostatin receptor subtypes.
Biological Activity and Characterization
This compound was characterized through a series of in vitro assays to determine its binding affinity, selectivity, and functional activity at the five human somatostatin receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| hsst1 | >1000 |
| hsst2 | 0.18 |
| hsst3 | 110 |
| hsst4 | >1000 |
| hsst5 | 11 |
Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes.
| Assay | Functional Activity (IC50, nM) |
| Glucagon Release Inhibition (sst2) | 0.23 |
| Insulin Release Inhibition (sst5) | >1000 |
Table 2: Functional Activity of this compound in Pancreatic Islet Assays.
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for each of the five human somatostatin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes.
-
Radioligand: [¹²⁵I]Somatostatin-14 was used as the radioligand.
-
Assay Conditions: Competition binding assays were performed by incubating the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor, this compound.
-
Incubation: The incubation was carried out for a specified time to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters was quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
Objective: To assess the functional activity of this compound at sst2 and sst5 receptors by measuring its effect on hormone release from pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets were isolated from mice.
-
Stimulation: The islets were stimulated to secrete glucagon and insulin using a mixture of arginine and glucose.
-
Treatment: The stimulated islets were then treated with varying concentrations of this compound.
-
Hormone Measurement: The concentration of glucagon and insulin in the supernatant was measured using radioimmunoassays.
-
Data Analysis: The concentration of this compound that caused a 50% inhibition of stimulated hormone release (IC50) was determined.
Signaling Pathways and Experimental Workflows
Sst2 Receptor Signaling Pathway
Activation of the sst2 receptor by an agonist like this compound initiates a cascade of intracellular events primarily mediated by the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels and protein phosphatases.
Experimental Workflow for this compound Characterization
The following diagram illustrates the general workflow used to identify and characterize this compound.
Conclusion
The discovery of this compound was a landmark achievement in the field of somatostatin receptor pharmacology. It demonstrated the power of combining molecular modeling with combinatorial chemistry to identify potent and selective nonpeptide agonists for GPCRs. Although its development was not pursued due to unfavorable pharmacokinetic properties, the scientific knowledge gained from its discovery and characterization has paved the way for the development of other small-molecule somatostatin receptor modulators. The detailed experimental approaches and the understanding of the sst2 signaling pathway derived from studies with this compound continue to be relevant for researchers in the field of drug discovery and development.
References
L-779976: A Technical Guide to its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
L-779976 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2). Its primary application in research lies within the field of neuroscience, where it serves as a critical tool to investigate the physiological and pathophysiological roles of the sst2 receptor, particularly in anxiety, stress-related disorders, and the regulation of the hypothalamo-pituitary-adrenal (HPA) axis. This document provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in-vitro assays.
Quantitative Data: Binding Affinity Profile
| Receptor Subtype | Binding Affinity (Ki or IC50) | Reference |
| sst1 | >1000 nM | [Implied from selectivity data] |
| sst2 | ~1 nM | [Implied from potency in functional assays] |
| sst3 | >1000 nM | [Implied from selectivity data] |
| sst4 | >1000 nM | [Implied from selectivity data] |
| sst5 | >1000 nM | [Implied from selectivity data] |
Note: The table represents an inferred binding profile based on available literature. Precise, directly comparable binding data from a single study is not currently available.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the sst2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The sst2 receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.
Upon agonist binding, the following signaling cascade is initiated:
-
G-protein Activation: The activated sst2 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gi/o protein.
-
Dissociation of G-protein Subunits: The GTP-bound α-subunit dissociates from the βγ-subunits.
-
Downstream Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The βγ-subunits can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium (K+) channels (leading to hyperpolarization) and voltage-gated calcium (Ca2+) channels (leading to reduced calcium influx).
-
This signaling cascade ultimately results in the inhibition of cellular processes such as hormone secretion and neurotransmitter release.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for determining the binding affinity of this compound for the sst2 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the sst2 receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog with high affinity for sst2 (e.g., [125I]-Tyr11-SRIF-14 or [125I]-MK-678).
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total binding wells: Binding buffer, radioligand, and cell membranes.
-
Non-specific binding wells: Binding buffer, radioligand, cell membranes, and a high concentration of a non-labeled sst2 ligand (e.g., 1 µM somatostatin-14).
-
Competition wells: Binding buffer, radioligand, cell membranes, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This protocol outlines a general method for assessing the functional activity of this compound by measuring its effect on intracellular cAMP levels.
Objective: To determine the EC50 value of this compound for the inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
This compound stock solution (in DMSO).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
96-well or 384-well plates.
Procedure:
-
Cell Seeding: Seed the sst2-expressing cells into microplates and allow them to adhere overnight.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Treatment: Add increasing concentrations of this compound to the wells, followed by a fixed concentration of forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
Conclusion
This compound is an indispensable tool for researchers investigating the role of the somatostatin sst2 receptor. Its high selectivity allows for precise interrogation of sst2-mediated signaling pathways and their physiological consequences. The experimental protocols provided herein offer a foundation for the characterization of this compound and other sst2-targeting compounds in a laboratory setting.
An In-depth Technical Guide to Somatostatin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin receptor (SSTR) agonists are a critical class of therapeutic agents that mimic the natural inhibitory effects of the peptide hormone somatostatin. By targeting specific G protein-coupled receptors, these agonists modulate a variety of physiological processes, including hormone secretion, neurotransmission, and cell proliferation. This technical guide provides a comprehensive overview of somatostatin receptor agonists, detailing their mechanism of action, receptor subtype selectivity, and the intricate signaling pathways they command. Furthermore, it presents detailed experimental protocols for key assays used in their characterization and summarizes quantitative binding affinity data to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these important molecules.
Introduction to Somatostatin and its Receptors
Somatostatin is a naturally occurring peptide hormone that exists in two biologically active forms: a 14-amino acid peptide (somatostatin-14) and a 28-amino acid peptide (somatostatin-28).[1] It exerts its diverse physiological effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are widely distributed throughout the body, with each subtype exhibiting a unique tissue expression profile, which in turn dictates the specific biological response to somatostatin or its synthetic analogs.[1] The development of synthetic somatostatin analogs, such as octreotide, lanreotide, and pasireotide, has been pivotal in translating the therapeutic potential of somatostatin into clinical practice, offering improved stability and receptor selectivity.[3]
Mechanism of Action of Somatostatin Receptor Agonists
Upon binding of an agonist, somatostatin receptors undergo a conformational change, leading to the activation of intracellular signaling cascades primarily mediated by heterotrimeric G proteins of the Gi/o family.[4][5] This activation initiates a series of downstream events that collectively contribute to the inhibitory effects of these agonists.
The principal mechanism of action involves the inhibition of adenylyl cyclase , which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6] Reduced cAMP levels, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately suppressing the secretion of various hormones, including growth hormone (GH), insulin, glucagon, and gastrin.[4][7]
In addition to cAMP modulation, SSTR activation also leads to:
-
Modulation of ion channel activity : SSTRs can activate inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization and a decrease in cellular excitability.[8] They can also inhibit voltage-gated calcium (Ca2+) channels, thereby reducing calcium influx, a critical step in hormone and neurotransmitter release.[9]
-
Activation of phosphotyrosine phosphatases (PTPs) : SSTRs can activate PTPs, such as SHP-1 and SHP-2, which play a role in dephosphorylating key signaling proteins, thereby influencing cell growth and proliferation pathways.[10]
-
Modulation of the mitogen-activated protein kinase (MAPK) pathway : The effect of SSTR activation on the MAPK pathway is complex and can be either inhibitory or stimulatory depending on the receptor subtype and cellular context.[10][11]
Somatostatin Receptor Subtypes and Signaling Pathways
Each of the five SSTR subtypes is coupled to distinct, though often overlapping, signaling pathways. Understanding these subtype-specific signaling cascades is crucial for the development of targeted therapies with improved efficacy and reduced side effects.
SSTR1
Activation of SSTR1 is known to inhibit cell proliferation.[12] The downstream signaling of SSTR1 involves the activation of the MAPK cascade.[12]
SSTR2
SSTR2 is the most well-characterized subtype and is the primary target for clinically approved somatostatin analogs like octreotide and lanreotide.[13] Its activation potently inhibits adenylyl cyclase and modulates ion channels.[9][13] Downstream of SSTR2 activation, signaling proceeds through both SHP-1 and SHP-2, influencing Ras and Rap1 GTP loading, which in turn leads to the activation of the ERK1/2 pathway.[10]
SSTR3
SSTR3 activation is uniquely associated with the induction of apoptosis through p53 and Bax-dependent pathways.[4][14] Overexpression of SSTR3 in cancer cell lines has been shown to enhance apoptosis and induce cell-cycle arrest.[14]
SSTR4
The signaling pathways of SSTR4 are less well-defined but are known to involve the modulation of ion channels and synaptic transmission.[8][15] It has been shown to couple to both Gq/11 and Gi/o proteins.[15]
SSTR5
SSTR5 plays a significant role in the regulation of insulin secretion from pancreatic beta cells.[16][17] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in insulin release.[7]
Quantitative Data on Somatostatin Receptor Agonists
The binding affinity of various agonists for the different SSTR subtypes is a key determinant of their pharmacological profile. The following tables summarize the binding affinities (Ki or IC50 in nM) of natural somatostatin peptides and synthetic analogs for the five human somatostatin receptor subtypes.
Table 1: Binding Affinities (IC50, nM) of Somatostatin Analogs to Human SSTR Subtypes
| Ligand | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 | Reference(s) |
| Somatostatin-14 | 1.8 ± 0.2 | 0.2 ± 0.04 | 1.2 ± 0.2 | 2.2 ± 0.7 | 0.7 ± 0.1 | [18] |
| Somatostatin-28 | 1.3 ± 0.2 | 0.2 ± 0.03 | 1.1 ± 0.1 | 15.3 ± 2.1 | 0.1 ± 0.02 | [18] |
| Octreotide | >1000 | 0.6 ± 0.1 | 31 ± 5 | >1000 | 7.1 ± 0.9 | [18] |
| Lanreotide | 15 ± 2 | 1.1 ± 0.2 | 11 ± 2 | >1000 | 6.2 ± 0.8 | [18] |
| Pasireotide | 9.3 ± 1.1 | 1.0 ± 0.1 | 1.5 ± 0.2 | >1000 | 0.16 ± 0.03 | [18] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a filtration-based competitive radioligand binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes expressing the SSTR of interest
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4[1]
-
Radioligand (e.g., [125I-Tyr11]-Somatostatin-14)[1]
-
Unlabeled test compound (competitor)
-
Unlabeled somatostatin (for non-specific binding determination)
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)[1][10]
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target SSTR in a lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.[10]
-
Assay Setup: Perform the assay in triplicate in a 96-well plate.[1]
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of radioligand.[10]
-
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a saturating concentration of unlabeled somatostatin (e.g., 1 µM), and 50 µL of radioligand.[10]
-
Competitive Binding: Add 150 µL of membrane preparation, 50 µL of increasing concentrations of the unlabeled test compound, and 50 µL of radioligand.[10]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[10]
-
Washing: Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[1]
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to an SSTR.
Materials:
-
Cell membranes expressing the SSTR of interest
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Test agonist
-
96-well microplates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes
-
Assay Buffer
-
GDP (to a final concentration of 10-30 µM)
-
Increasing concentrations of the test agonist
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[19]
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the basal binding (in the absence of agonist) to determine agonist-stimulated binding.
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.
-
dot
Caption: Workflow for a [35S]GTPγS binding assay.
Receptor Internalization Assay (Immunofluorescence)
This assay visualizes the agonist-induced internalization of SSTRs from the cell surface.
Materials:
-
Adherent cells expressing the SSTR of interest grown on coverslips
-
Test agonist
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody specific for the SSTR
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on coverslips and allow them to adhere and grow.
-
Agonist Treatment: Treat the cells with the test agonist at various concentrations and for different time points. Include an untreated control.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.[20]
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 for 10 minutes (if the antibody epitope is intracellular).[20]
-
Blocking: Wash the cells with PBS and block non-specific binding sites with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells, stain the nuclei with DAPI, and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Internalization is observed as the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.
-
Quantification (Optional): Quantify the degree of internalization by measuring the fluorescence intensity in the intracellular compartments relative to the plasma membrane using image analysis software.
dot
Caption: Workflow for a receptor internalization assay.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling cascades initiated by the activation of each somatostatin receptor subtype.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. revvity.com [revvity.com]
- 4. Upregulated Expression of SSTR3 is Involved in Neuronal Apoptosis After Intracerebral Hemorrhage in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 8. Modulation of ion channels by somatostatin and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Differential Somatostatin Receptor (SSTR) 1-5 Expression and Downstream Effectors in Histologic Subtypes of Growth Hormone Pituitary Tumors3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human somatostatin receptor, SSTR2, is coupled to adenylyl cyclase in the presence of Gi alpha 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of ion channels and synaptic transmission by a human sensory neuron-specific G-protein-coupled receptor, SNSR4/mrgX1, heterologously expressed in cultured rat neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Somatostatin receptor subtype 5 regulates insulin secretion and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Whole-cell radioligand saturation binding [protocols.io]
- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. sinobiological.com [sinobiological.com]
The Role of L-779976 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-779976 is a potent and selective non-peptide agonist of the somatostatin receptor subtype 2 (sst2). This technical guide provides an in-depth overview of the critical role of this compound in contemporary neuroscience research. It details its mechanism of action, its application in studying neuronal signaling and behavior, and the experimental protocols for its use. The document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the associated signaling pathways, offering a comprehensive resource for researchers in neuroscience and drug development.
Core Concepts and Mechanism of Action
This compound exerts its effects by selectively binding to and activating the sst2 receptor, a G-protein coupled receptor (GPCR).[1] The sst2 receptor is widely expressed in the central nervous system, including key regions involved in mood and anxiety such as the amygdala and septum.[2] Its activation by agonists like this compound initiates a cascade of intracellular events that modulate neuronal function.
The primary mechanism of action involves the coupling of the sst2 receptor to inhibitory G-proteins (Gi/o).[3][4] This coupling leads to several downstream effects, including the inhibition of adenylyl cyclase and the modulation of ion channel activity.[1][3] A significant effect in neurons is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and a decrease in neuronal excitability. This reduction in neuronal firing is a key contributor to the anxiolytic effects observed with sst2 agonists.
Furthermore, sst2 receptor activation can stimulate the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[5] This pathway is crucial for a variety of cellular processes, including cell growth, differentiation, and neuroprotection. The activation of ERK1/2 by sst2 agonists is a complex process that can involve multiple signaling intermediates, including Src, Ras, Rap1, and B-Raf.[5]
Quantitative Data
Table 1: General Affinity of Somatostatin Receptor Ligands
| Ligand Type | Receptor Subtype | Typical Affinity Range (IC50/KD) |
| Agonist | sst2 | Low nanomolar |
| Antagonist | sst2 | Sub-nanomolar to low nanomolar |
Applications in Neuroscience Research
This compound is a valuable tool for investigating the role of the sst2 receptor in various neurological processes and disorders.
-
Anxiolytic Behavior: Intracerebroventricular (ICV) administration of this compound has been shown to reduce anxiety-like behavior in rodent models.[7][8][9][10][11][12] This makes it a useful compound for studying the neural circuits underlying anxiety and for the preclinical evaluation of novel anxiolytic drugs targeting the somatostatin system.
-
Neuronal Excitability: By activating inwardly rectifying potassium channels, this compound can be used to study the modulation of neuronal excitability in various brain regions.[13] This is relevant for research into epilepsy and other conditions characterized by neuronal hyperexcitability.
-
Neuroprotection: The activation of the ERK1/2 pathway by this compound suggests its potential utility in studies of neuroprotection and neuronal survival.[14][15][16]
-
Pain Perception: Somatostatin receptors are implicated in the modulation of pain signals, and this compound can be used to explore the role of sst2 in nociception.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established techniques and should be adapted to specific experimental conditions.
In Vivo Administration: Intracerebroventricular (ICV) Injection in Rodents
This protocol describes the administration of this compound directly into the cerebral ventricles of a rodent to study its central effects on behavior.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, drill, sutures)
Procedure:
-
Animal Preparation: Anesthetize the rodent and mount it in a stereotaxic frame.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a stereotaxic drill, create a small burr hole over the target ventricle (coordinates are determined based on a rodent brain atlas).
-
Injection: Slowly lower the injection needle to the desired depth. Infuse the desired volume of this compound solution (typically 1-5 µL) over several minutes.
-
Post-Injection: Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Closure: Suture the scalp incision.
-
Recovery: Monitor the animal during recovery from anesthesia and provide appropriate post-operative care.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for recording the electrophysiological effects of this compound on individual neurons in brain slices.[13][17][18][19][20]
Materials:
-
Brain slice preparation (e.g., from hippocampus or amygdala)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
This compound stock solution
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest and maintain them in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF.
-
Patching: Under visual guidance (e.g., DIC microscopy), approach a neuron with a patch pipette filled with intracellular solution and form a gigaseal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, synaptic currents).
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound. Concentrations for in vitro neuronal recordings are typically in the micromolar range and should be determined empirically.[21][22][23]
-
Data Acquisition: Record the changes in neuronal activity in response to this compound.
-
Washout: Perfuse with drug-free aCSF to observe the reversal of the effects.
In Vivo Neurotransmitter Monitoring: Microdialysis
This protocol describes the use of in vivo microdialysis to measure neurotransmitter release in a specific brain region of a freely moving animal in response to this compound.[24][25][26][27][28]
Materials:
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound
-
aCSF
Procedure:
-
Surgical Implantation: Surgically implant a guide cannula into the target brain region of the animal.
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples to measure basal neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the neurotransmitter content of the dialysate samples using HPLC.
Signaling Pathways and Visualizations
The activation of the sst2 receptor by this compound triggers distinct signaling cascades that ultimately alter neuronal function. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Sst2 Receptor-Mediated Neuronal Inhibition
Caption: Sst2 receptor-mediated neuronal inhibition pathway.
Sst2 Receptor-Mediated ERK1/2 Activation
Caption: Sst2 receptor-mediated ERK1/2 activation cascade.
Experimental Workflow for In Vivo Behavioral Studies
Caption: Workflow for in vivo behavioral studies with this compound.
Conclusion
This compound is an indispensable pharmacological tool for the functional characterization of the sst2 receptor in the central nervous system. Its high selectivity allows for the precise dissection of sst2-mediated signaling pathways and their roles in complex behaviors such as anxiety. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to leverage this compound in their neuroscience investigations. Further research is warranted to fully elucidate the therapeutic potential of targeting the sst2 receptor for the treatment of neurological and psychiatric disorders.
References
- 1. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Interaction of somatostatin receptors with G proteins and cellular effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human-gpDB [human-gpdb.lcsb.uni.lu]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INCREASES IN ANXIETY-LIKE BEHAVIOR INDUCED BY ACUTE STRESS ARE REVERSED BY ETHANOL IN ADOLESCENT BUT NOT ADULT RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of SSRIs on unconditioned anxiety: a systematic review and meta-analysis of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiety-like behavior in female mice is modulated by STAT3 signaling in midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Term Anxiety-like Behavior and Microbiota Changes Induced in Mice by Sublethal Doses of Acute Sarin Surrogate Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Once-Daily Subcutaneous Irisin Administration Mitigates Depression- and Anxiety-like Behavior in Young Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological actions of somatostatin (SRIF) in hippocampus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of ERK ( Extracellular Signal Regulated Kinase), Part of the Neurotrophin Signal Transduction Cascade, in the Rat Mesolimbic Dopamine System by Chronic Exposure to Morphine or Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of ERK 1, 2, and 5 in dopamine neuron survival during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Roles of ERK signaling pathway in regulating myelination of the peripheral nervous system [frontiersin.org]
- 17. High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Multiple Conductances Determine Electrophysiological Properties in a Multicompartment Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel method for nonfluoroscopic catheter-based electroanatomical mapping of the heart. In vitro and in vivo accuracy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cardiac electrophysiology and the susceptibility to sustained ventricular tachycardia in intact, conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Predicting in vitro single-neuron firing rates upon pharmacological perturbation using Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of functional neuronal activity in vitro with local field potential signals | Axion Biosystems [axionbiosystems.com]
- 23. Characterization of in vitro cortical networks and their responses to neuroactive compounds | Axion Biosystems [axionbiosystems.com]
- 24. benchchem.com [benchchem.com]
- 25. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. uva.theopenscholar.com [uva.theopenscholar.com]
- 27. In vivo microdialysis for striatal DA release [protocols.io]
- 28. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
L-779976: A Technical Guide to a Selective Somatostatin Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of L-779976, a potent and selective non-peptide agonist of the somatostatin receptor 2 (SST2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.
Chemical Structure and Properties
This compound is a complex synthetic molecule designed to mimic the action of the natural hormone somatostatin at the SST2 receptor subtype. Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (αR,βS)-N-(((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)-α-(((4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl)carbonyl)amino)-β-methyl-1H-indole-3-propanamide[1] |
| Molecular Formula | C₃₃H₄₃N₇O₃[1] |
| Molecular Weight | 585.74 g/mol [1] |
| SMILES | C--INVALID-LINK----INVALID-LINK--CN">C@HNC(=O)N4CCC(CC4)n5c6ccccc6[nH]c5=O[1] |
| InChI Key | DDVPVAOEMZRZQU-CXDLDTBJSA-N[1] |
Biological Activity and Mechanism of Action
This compound is a high-affinity, selective agonist for the somatostatin receptor subtype 2 (SST2). Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of somatostatin, including the regulation of hormone secretion and cell growth.
Binding Affinity Profile
The selectivity of this compound for SST2 over other somatostatin receptor subtypes is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki values) of this compound for the five human somatostatin receptor subtypes.
| Receptor Subtype | Ki (nM) |
| hSST1 | >1000 |
| hSST2 | 0.18 |
| hSST3 | 126 |
| hSST4 | >1000 |
| hSST5 | 135 |
| (Data derived from Rohrer et al., 1998, Science) |
Mechanism of Action
Upon binding to the SST2 receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The SST2 receptor is primarily coupled to inhibitory G-proteins (Gi/o). Activation of these G-proteins by this compound leads to a series of downstream events, including:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, leading to cell hyperpolarization and reduced calcium influx.
-
Activation of Phosphatases: Stimulation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the ERK1/2 pathway.
These signaling events collectively contribute to the physiological effects of this compound, such as the inhibition of hormone secretion (e.g., growth hormone) and the modulation of neuronal activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for somatostatin receptors.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing one of the five human somatostatin receptor subtypes are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]SRIF-14) and a range of concentrations of this compound.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing the SST2 receptor are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of this compound that produces a half-maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.
GTPγS Binding Assay
This assay measures the activation of G-proteins by this compound.
Methodology:
-
Membrane Preparation: Cell membranes expressing the SST2 receptor are prepared.
-
Incubation: Membranes are incubated in a buffer containing [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter.
-
Washing: The filters are washed to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that stimulates half-maximal [³⁵S]GTPγS binding (EC50) is determined.
Conclusion
This compound is a valuable research tool for studying the physiological roles of the SST2 receptor. Its high affinity and selectivity make it a potent modulator of SST2-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other somatostatin receptor ligands. Further research into the in vivo efficacy and pharmacokinetic properties of this compound and similar compounds may lead to the development of novel therapeutics for a range of disorders, including neuroendocrine tumors and acromegaly. However, it is important to note that the clinical development of this compound was halted due to low oral bioavailability.
References
In-Depth Technical Guide to L-779,976: A Potent and Selective Somatostatin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound L-779,976, a non-peptide agonist with notable selectivity for the somatostatin receptor subtypes 2 and 4. This document details its nomenclature, chemical properties, binding affinity, and the signaling pathways it modulates, supported by experimental data and methodologies.
Compound Identification and Nomenclature
L-779,976 is a synthetic, non-peptide molecule that has been pivotal in the study of somatostatin receptor pharmacology. Its unique structure allows it to selectively interact with specific receptor subtypes, making it a valuable tool for research and a potential lead compound in drug discovery.
Alternative Names and Identifiers:
While L-779,976 is the most common designation, the compound is also known by its systematic chemical name and is cataloged under various chemical database identifiers.
| Identifier Type | Value |
| Systematic Name | (βS)-N-[[3-(Aminomethyl)cyclohexyl]methyl]-β-methyl-N-[[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]carbonyl]-D-tryptophanamide[1] |
| IUPAC Name | 1H-INDOLE-3-PROPANAMIDE, N-(((1R,3S)-3-(AMINOMETHYL)CYCLOHEXYL)METHYL)-.ALPHA.-(((4-(2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOL-1-YL)-1-PIPERIDINYL)CARBONYL)AMINO)-.BETA.-METHYL-, (.ALPHA.R,.BETA.S)-[2] |
| CAS Number | 214770-19-1[2] |
| PubChem CID | 9873146[2] |
| FDA UNII | U5B58A46QX[2] |
| Molecular Formula | C₃₃H₄₃N₇O₃[2] |
Pharmacological Profile: Binding Affinity and Selectivity
L-779,976 is characterized by its high affinity and selectivity for the human somatostatin receptor subtype 2 (SSTR2) and, to a lesser extent, subtype 4 (SSTR4). This selectivity has been determined through competitive binding assays.
Table of Binding Affinities (Ki) of L-779,976 for Human Somatostatin Receptors:
The following table summarizes the inhibition constants (Ki) of L-779,976 at the five human somatostatin receptor subtypes, as determined by radioligand binding assays.
| Receptor Subtype | Ki (nM) |
| hSSTR1 | >1000 |
| hSSTR2 | 0.17 |
| hSSTR3 | 130 |
| hSSTR4 | 1.3 |
| hSSTR5 | 180 |
Data sourced from Rohrer et al., 1998.
Mechanism of Action and Signaling Pathways
As an agonist of somatostatin receptors, particularly SSTR2, L-779,976 mimics the action of the endogenous peptide somatostatin. Somatostatin receptors are G-protein coupled receptors (GPCRs), and their activation initiates a cascade of intracellular signaling events.
The primary signaling pathway modulated by SSTR2 activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect a variety of cellular processes, including hormone secretion and cell proliferation.
Furthermore, studies have indicated that L-779,976 can act as a partial agonist for receptor internalization, a process that can modulate the long-term signaling effects of the receptor.
Below are diagrams illustrating the key signaling pathways associated with SSTR2 activation by L-779,976.
Figure 1: SSTR2-mediated inhibition of the adenylyl cyclase pathway by L-779,976.
References
Methodological & Application
L-779,976: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-779,976 is a potent and selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2). This document provides detailed application notes and in vitro experimental protocols for the characterization of L-779,976. The included methodologies cover radioligand binding assays to determine binding affinity and selectivity, functional assays to measure the inhibition of cyclic AMP (cAMP) accumulation, and signaling pathway analysis to assess the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. Quantitative data from published literature is summarized in tabular format for easy reference. Additionally, diagrams illustrating the sst2 signaling pathway and experimental workflows are provided in the DOT language for visualization.
Introduction
Somatostatin is a naturally occurring peptide hormone that exerts its effects by binding to a family of five G-protein coupled receptors (GPCRs) designated sst1 through sst5. These receptors are involved in a wide range of physiological processes, including the regulation of hormone secretion, neurotransmission, and cell proliferation. The sst2 receptor subtype is a particularly important therapeutic target for the treatment of various diseases, including neuroendocrine tumors and acromegaly. L-779,976 was the first nonpeptide molecule identified to act as a selective agonist for the sst2 receptor, making it a valuable tool for studying the physiological roles of this receptor subtype and for the development of novel therapeutics.
Data Presentation
Table 1: Radioligand Binding Affinity of L-779,976 for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) |
| sst1 | >1000 |
| sst2 | 0.045 |
| sst3 | 180 |
| sst4 | >1000 |
| sst5 | 280 |
Data represents the mean from multiple experiments.
Table 2: Functional Activity of L-779,976 in a cAMP Inhibition Assay
| Cell Line | Receptor Expressed | Agonist | EC50 (nM) |
| CHO-K1 | Human sst2 | L-779,976 | 0.15 |
EC50 value represents the concentration of L-779,976 required to inhibit 50% of the forskolin-stimulated cAMP accumulation.
Signaling Pathway
Activation of the sst2 receptor by an agonist like L-779,976 initiates a cascade of intracellular events. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, dissociates into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation and activation of ERK.
Caption: L-779,976 activates the sst2 receptor, leading to inhibition of adenylyl cyclase and activation of the ERK pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of L-779,976 for human somatostatin receptors.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Methodology:
-
Cell Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human somatostatin receptor subtypes (sst1-sst5).
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., [125I]SRIF-14, final concentration ~0.1 nM), and 50 µL of a serial dilution of L-779,976 (e.g., from 10^-12 to 10^-5 M).
-
To determine non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM) instead of L-779,976.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (e.g., 20-40 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Separation and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of L-779,976.
-
Plot the percentage of specific binding against the logarithm of the L-779,976 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of L-779,976 to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Experimental Workflow:
Caption: Workflow for the cAMP functional assay.
Methodology:
-
Cell Preparation:
-
Plate CHO-K1 cells stably expressing the human sst2 receptor in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) in assay buffer for 15 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of L-779,976 (e.g., from 10^-12 to 10^-6 M) to the wells.
-
Stimulate the cells with forskolin (e.g., 1 µM final concentration) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Quantify the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of L-779,976.
-
Plot the percentage of inhibition against the logarithm of the L-779,976 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the ability of L-779,976 to induce the phosphorylation of ERK, a downstream effector of sst2 receptor activation.
Methodology:
-
Cell Treatment:
-
Plate CHO-K1 cells stably expressing the human sst2 receptor in 6-well plates.
-
Once the cells reach 80-90% confluency, serum-starve them for 4-6 hours.
-
Treat the cells with varying concentrations of L-779,976 (e.g., 0, 1, 10, 100 nM) for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Express the results as a fold change in ERK phosphorylation relative to the untreated control.
-
Application Notes and Protocols for L-779976 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of L-779976, a selective somatostatin receptor subtype 2 (sst2) agonist, in mouse models. The provided protocols are based on published research and are intended to serve as a guide for designing and executing experiments to investigate the physiological and potential therapeutic effects of this compound.
Introduction
This compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2). Somatostatin and its receptors are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and cell proliferation. The sst2 receptor, in particular, has been a target for therapeutic intervention in various diseases, including cancer and neurological disorders. This document focuses on the application of this compound in in vivo mouse models to explore its effects on seizure susceptibility.
Signaling Pathway of sst2 Receptor Activation
Activation of the sst2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. Furthermore, sst2 receptor activation can lead to the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the cell membrane and inhibition of cellular activity, such as hormone secretion and neuronal firing.
Caption: A diagram illustrating the signaling cascade initiated by the binding of this compound to the sst2 receptor.
Quantitative Data Summary
The following table summarizes the key quantitative data from an in vivo study using this compound in a mouse model of seizures.
| Parameter | Value | Mouse Model | Study Focus | Reference |
| Dose of this compound | 1.5 - 6.0 nmol | Wild-type mice | Seizure susceptibility | [1] |
| Administration Route | Intrahippocampal injection | Wild-type mice | Seizure susceptibility | [1] |
| Effect on Seizures | No effect on kainate-induced seizures | Wild-type mice | Seizure susceptibility | [1] |
Experimental Protocols
Kainate-Induced Seizure Model in Mice
This protocol describes the induction of seizures in mice using the glutamate receptor agonist, kainic acid, to study the effects of this compound.
Materials:
-
This compound
-
Kainic acid
-
Sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (or similar microinjection device)
-
EEG recording equipment (optional, for detailed seizure monitoring)
-
Wild-type mice (e.g., C57BL/6)
Experimental Workflow:
Caption: A flowchart outlining the key steps in the kainate-induced seizure model for testing this compound.
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic regimen. Mount the animal in a stereotaxic apparatus.
-
Stereotaxic Injection of this compound:
-
Dissolve this compound in sterile saline to the desired concentration (to deliver a final dose of 1.5-6.0 nmol in a small volume, e.g., 50-100 nL).
-
Perform a craniotomy to expose the skull over the hippocampus.
-
Using a Hamilton syringe, slowly inject the this compound solution or vehicle (sterile saline) directly into the hippocampus. The stereotaxic coordinates for the mouse hippocampus should be determined based on a reliable mouse brain atlas (e.g., Paxinos and Franklin).
-
Leave the injection needle in place for a few minutes to allow for diffusion and prevent backflow.
-
-
Kainic Acid Administration:
-
Following the administration of this compound, inject kainic acid (typically 30 ng in a small volume) into the same or a nearby hippocampal location to induce seizures.[1]
-
-
Seizure Monitoring:
-
Observe the mice for behavioral signs of seizures and score them using a standardized scale (e.g., the Racine scale).
-
For more detailed analysis, record electroencephalographic (EEG) activity to quantify seizure duration and frequency.[1]
-
-
Data Analysis: Compare seizure scores, latency to seizure onset, and EEG parameters between the this compound-treated group and the vehicle-treated control group.
Logical Relationship of the Experiment:
Caption: A diagram showing the logical flow of the experiment to test the effect of this compound on seizures.
Conclusion
The available in vivo data in mouse models suggests that intrahippocampal administration of this compound at doses of 1.5-6.0 nmol does not significantly alter seizure susceptibility in the kainate-induced seizure model.[1] This finding is important for understanding the specific roles of the sst2 receptor in the mouse brain and suggests that, at least in this model, sst2 activation does not play a major role in modulating this type of seizure activity. Researchers using this compound in mice should carefully consider the specific research question, mouse model, and administration route to appropriately design their studies. The protocols and data presented here provide a foundational resource for further investigation into the in vivo functions of this selective sst2 agonist.
References
Application Notes and Protocols for L-779976 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-779976 is a potent and selective non-peptide agonist of the somatostatin receptor subtype 2 (sst2). Due to its selectivity, this compound is a valuable tool for investigating the physiological and pathophysiological roles of the sst2 receptor, which is implicated in various cellular processes, including hormone secretion, cell proliferation, and neurotransmission. These application notes provide a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, ensuring solution integrity and suitability for various in vitro and in vivo experimental paradigms.
This compound and DMSO Properties
A summary of the key chemical and physical properties of this compound and DMSO is provided in the tables below for easy reference.
Table 1: Properties of this compound
| Property | Value |
| Chemical Name | N-((2R,3S)-1-((((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxobutan-2-yl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide |
| Molecular Formula | C₃₃H₄₃N₇O₃ |
| Molecular Weight | 585.75 g/mol |
| Appearance | Typically a powder |
| Mechanism of Action | Selective agonist for the somatostatin receptor subtype 2 (sst2) |
Table 2: Properties of Dimethyl Sulfoxide (DMSO)
| Property | Value |
| Molecular Formula | (CH₃)₂SO |
| Molecular Weight | 78.13 g/mol |
| Appearance | Colorless liquid |
| Solvent Type | Polar aprotic |
| Melting Point | 18.5 °C (65.3 °F) |
| Boiling Point | 189 °C (372 °F) |
| Key Features | Dissolves a wide range of polar and nonpolar compounds; miscible with water and many organic solvents.[1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Work in a clean, dry environment, preferably in a chemical fume hood.
-
-
Weighing this compound:
-
Tare a sterile, pre-labeled microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder directly into the tube. For example, to prepare a 10 mM stock solution, you would weigh out 5.8575 mg of this compound to be dissolved in 1 mL of DMSO.
-
-
Calculating the Required Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO required to achieve the desired stock concentration:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
Example for a 10 mM stock solution from 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 585.75 g/mol
-
Desired Concentration = 0.010 mol/L
-
Volume (L) = 0.001 g / (585.75 g/mol x 0.010 mol/L) = 0.0001707 L = 170.7 µL
-
-
-
Dissolving this compound in DMSO:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes to minimize freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Studies have shown that many compounds in DMSO are stable for extended periods when stored properly.[2][3]
-
Table 3: Example Dilutions for a 10 mM this compound Stock Solution
| Desired Final Concentration | Volume of 10 mM Stock | Final Volume |
| 1 µM | 1 µL | 10 mL |
| 10 µM | 10 µL | 10 mL |
| 100 µM | 100 µL | 10 mL |
| 1 mM | 1 mL | 10 mL |
Note on Determining Solubility: If the exact solubility of a particular batch of this compound in DMSO is unknown, it is recommended to perform a solubility test. Start by adding a small, known volume of DMSO to a known mass of the compound and incrementally add more solvent while vortexing until the compound is fully dissolved. This will help determine the maximum practical stock concentration.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
This compound Mechanism of Action: sst2 Signaling Pathway
Caption: Simplified sst2 signaling pathway activated by this compound.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder form of this compound.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
References
Application Notes and Protocols for L-779,976 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of L-779,976, a selective non-peptidyl agonist for the somatostatin receptor subtype 2 (sst2), in cell culture experiments.
Introduction
L-779,976 is a potent and highly selective agonist for the sst2 receptor.[1] The activation of sst2 receptors is coupled to an inhibitory G-protein (Gαi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is implicated in the regulation of various physiological processes, including hormone secretion and cell proliferation. These characteristics make L-779,976 a valuable tool for studying sst2-mediated signaling and for screening potential therapeutic agents targeting this receptor.
Data Presentation: Effective Concentrations of L-779,976
The following table summarizes the key quantitative data for L-779,976 in cell-based assays.
| Parameter | Value | Cell Type | Assay | Reference |
| EC50 | 1.1 nM | CHO-K1 cells expressing porcine sst2 | Competition Radio-ligand Binding Assay | [1] |
| Effective Concentration | 10 nM (10-8 M) | Primary porcine pituitary cells | cAMP Inhibition Assay | [1] |
Note: At a concentration of 10 nM, L-779,976 induced a 23 ± 6% reduction in forskolin-stimulated cAMP accumulation in primary porcine pituitary cells.[1]
Signaling Pathway
Activation of the sst2 receptor by L-779,976 initiates a Gαi-mediated signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.
Caption: L-779,976 signaling pathway.
Experimental Protocols
Protocol for cAMP Inhibition Assay
This protocol is designed to measure the inhibitory effect of L-779,976 on cAMP production in cells expressing the sst2 receptor.
Experimental Workflow:
Caption: Workflow for cAMP inhibition assay.
Materials:
-
sst2-expressing cells (e.g., CHO-psst2, AtT-20)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
L-779,976
-
Forskolin
-
[³H]cAMP assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed sst2-expressing cells into a 96-well plate at an appropriate density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment:
-
Prepare serial dilutions of L-779,976 in serum-free medium.
-
Remove the culture medium from the wells and replace it with the L-779,976 dilutions.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Prepare a solution of forskolin in serum-free medium. A final concentration of 10 µM is often effective.
-
Add the forskolin solution to each well (except for the negative control) and incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using a [³H]cAMP assay kit or other suitable detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of L-779,976.
-
Plot the percentage of inhibition against the log concentration of L-779,976 to determine the EC₅₀ value.
-
Protocol for Receptor Internalization Assay
This protocol allows for the visualization and quantification of sst2 receptor internalization upon agonist stimulation.
Experimental Workflow:
Caption: Workflow for receptor internalization assay.
Materials:
-
Cells suitable for transfection (e.g., HEK293, AtT-20)
-
Expression vector for a fluorescently-tagged sst2 receptor (e.g., sst2-GFP)
-
Transfection reagent
-
Glass-bottom imaging dishes
-
L-779,976
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Transfect cells with the fluorescently-tagged sst2 receptor expression vector using a suitable transfection reagent.
-
Seed the transfected cells onto glass-bottom imaging dishes and allow them to adhere and express the receptor for 24-48 hours.
-
-
Treatment:
-
Treat the cells with L-779,976 (e.g., at a concentration of 100 nM) for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. Include an untreated control.
-
-
Fixation and Staining:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
(Optional) If co-localization studies are desired, perform immunostaining for endosomal markers.
-
-
Imaging and Analysis:
Troubleshooting
-
Low or no response in cAMP assay:
-
Confirm sst2 receptor expression in the cell line.
-
Optimize the concentration of forskolin used for stimulation.
-
Ensure the L-779,976 is fully dissolved and used at the appropriate concentration.
-
-
High background in cAMP assay:
-
Reduce the cell seeding density.
-
Ensure complete removal of culture medium before adding reagents.
-
-
No receptor internalization observed:
-
Confirm the functionality of the fluorescently-tagged receptor.
-
Increase the concentration of L-779,976 or the incubation time.
-
Ensure proper temperature control during the experiment, as internalization is an active process.
-
These notes and protocols provide a solid foundation for utilizing L-779,976 in cell culture to investigate sst2 receptor biology. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for L-779976 in cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing L-779976, a selective antagonist of the prostaglandin E2 receptor subtype 3 (EP3), in cyclic AMP (cAMP) assays. The information is intended to guide researchers in pharmacology, cell biology, and drug discovery in characterizing the effects of this compound on intracellular signaling pathways.
Introduction
This compound is a potent and selective antagonist of the EP3 receptor. The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to the inhibitory G-protein (Gi). This activation of Gi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] As an antagonist, this compound blocks the binding of agonists like PGE2 to the EP3 receptor, thereby preventing the Gi-mediated inhibition of adenylyl cyclase and leading to a relative increase in intracellular cAMP.
Understanding the interaction of this compound with the EP3 receptor is crucial for investigating its therapeutic potential in various physiological processes, including inflammation, pain, and cardiovascular function. This document provides a detailed protocol for a common application of this compound: its use in a forskolin-stimulated cAMP assay to determine its antagonist activity at the EP3 receptor.
Signaling Pathway
The signaling pathway involving the EP3 receptor and the mechanism of action of this compound are depicted below. Activation of the EP3 receptor by an agonist (e.g., PGE2 or sulprostone) leads to the dissociation of the Gi protein into its Gαi and Gβγ subunits. The Gαi subunit then inhibits adenylyl cyclase (AC), reducing the conversion of ATP to cAMP. This compound blocks the initial agonist binding, thus preventing this inhibitory cascade.
Figure 1: EP3 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocol: Forskolin-Stimulated cAMP Assay for EP3 Antagonism
This protocol describes a competitive immunoassay to measure cAMP levels in cells expressing the EP3 receptor. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels, which allows for a more robust detection of the inhibitory effect of an EP3 agonist and its reversal by an antagonist like this compound.[3][4]
Materials and Reagents
-
Cell Line: A cell line stably or transiently expressing the human EP3 receptor (e.g., HEK293, CHO).
-
This compound
-
EP3 Receptor Agonist: Prostaglandin E2 (PGE2) or a selective EP3 agonist like Sulprostone.
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX): A phosphodiesterase inhibitor to prevent cAMP degradation.[3]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, Ham's F-12).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA.
-
cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, AlphaScreen, ELISA). These kits typically include a cAMP standard, a labeled cAMP conjugate (tracer), and an anti-cAMP antibody.[3][5][6]
-
Cell Lysis Buffer: Provided with the cAMP assay kit or a compatible buffer (e.g., containing 0.1% Triton X-100).
-
Multi-well plates: 96-well or 384-well plates suitable for cell culture and the assay detection method.
Experimental Workflow
Figure 2: General workflow for the this compound cAMP antagonist assay.
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to the assay, seed the EP3 receptor-expressing cells into 96-well or 384-well tissue culture plates at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, the EP3 agonist, and forskolin in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of this compound and a fixed concentration of the EP3 agonist and forskolin in the assay buffer. The final concentration of the EP3 agonist should be its EC80 (the concentration that produces 80% of its maximal effect) to ensure a sufficient window for observing antagonism. The forskolin concentration should be optimized to induce a submaximal but robust cAMP response.
-
-
Assay Execution:
-
Gently remove the cell culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the prepared dilutions of this compound to the respective wells. Include wells with vehicle control (assay buffer with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
Add the mixture of the EP3 agonist and forskolin to all wells (except for the basal control wells, which receive only assay buffer).
-
Incubate for 30 minutes at room temperature or 37°C. The incubation time should be optimized for the specific cell line and assay conditions.
-
During all incubation steps, it is advisable to include a phosphodiesterase inhibitor like IBMX (typically at a final concentration of 0.1 to 0.5 mM) in the assay buffer to prevent cAMP degradation.[3]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit to each well.
-
Incubate as per the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
Proceed with the cAMP detection protocol as outlined in the manufacturer's manual for the chosen assay kit (e.g., HTRF, AlphaScreen, ELISA). This typically involves the addition of the labeled cAMP tracer and the anti-cAMP antibody.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the detection technology of the assay kit.
-
Generate a cAMP standard curve using the provided cAMP standards.
-
Convert the raw data from the experimental wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced effect.
-
Data Presentation
The quantitative data from the cAMP assay should be summarized in a clear and structured table for easy comparison.
| Treatment Condition | This compound Concentration (µM) | EP3 Agonist (e.g., PGE2) | Forskolin | Measured cAMP (nM) (Mean ± SD) |
| Basal | 0 | - | - | Value |
| Forskolin Stimulated | 0 | - | + | Value |
| Agonist + Forskolin | 0 | + (EC80) | + | Value |
| Antagonist Dose 1 | Concentration 1 | + (EC80) | + | Value |
| Antagonist Dose 2 | Concentration 2 | + (EC80) | + | Value |
| Antagonist Dose 3 | Concentration 3 | + (EC80) | + | Value |
| ... | ... | + (EC80) | + | ... |
| IC50 of this compound | Calculated Value |
Note: The actual concentrations of the EP3 agonist and forskolin, as well as the resulting cAMP levels, will need to be determined empirically for each specific experimental setup.
Conclusion
This document provides a comprehensive guide for utilizing this compound in cAMP assays to characterize its antagonistic activity at the EP3 receptor. The detailed protocol and illustrative diagrams are intended to facilitate the successful implementation of these experiments in a research setting. Adherence to the principles of assay optimization and careful data analysis will ensure the generation of reliable and reproducible results, contributing to a better understanding of the pharmacological properties of this compound and its potential therapeutic applications.
References
- 1. Postsynaptically Synthesized Prostaglandin E2 (PGE2) Modulates Hippocampal Synaptic Transmission via a Presynaptic PGE2 EP2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3 Receptor Agonist / Antagonist [benchchem.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. mesoscale.com [mesoscale.com]
Application Notes and Protocols for L-779976 in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-779976 is a potent and selective agonist for the somatostatin receptor subtype 2 (SSTR2). Somatostatin (SST) and its receptors are widely expressed in the central nervous system, including the hippocampus, where they play a crucial role in modulating neuronal excitability and synaptic plasticity.[1][2] As a selective SSTR2 agonist, this compound offers a targeted approach to investigate the specific contributions of this receptor subtype to hippocampal function. These application notes provide a comprehensive guide for utilizing this compound in hippocampal slice electrophysiology, covering its mechanism of action, experimental protocols, and expected outcomes.
While direct electrophysiological studies using this compound in hippocampal slices are limited in the current literature, the protocols and expected effects outlined here are based on the well-documented actions of somatostatin, which are largely mediated by SSTR2.[3] Therefore, the provided data for somatostatin serves as a valuable proxy for designing and interpreting experiments with this compound.
Mechanism of Action
In the hippocampus, activation of SSTR2 by agonists like this compound generally exerts an inhibitory effect on excitatory synaptic transmission.[4][5][6] This neuromodulatory action is primarily mediated through presynaptic mechanisms that reduce the probability of glutamate release from Schaffer collateral terminals onto CA1 pyramidal neurons.[4][5]
The signaling cascade initiated by SSTR2 activation involves the coupling to pertussis toxin-sensitive Gi/Go proteins.[4] This leads to the modulation of ion channels, including the inhibition of voltage-gated calcium channels, which is critical for neurotransmitter release, and the activation of potassium channels, which can lead to membrane hyperpolarization.[4][7][8]
Quantitative Data Summary
The following table summarizes quantitative data on the effects of somatostatin on synaptic transmission in the hippocampus, which can be used as a starting point for determining effective concentrations of this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental conditions.
| Parameter | Agonist | Concentration | Preparation | Effect | Reference |
| IC50 for EPSC depression | Somatostatin | 22 nM | Rat hippocampal slices | Depression of AMPA/kainate and NMDA receptor-mediated EPSCs | [6] |
| Maximal EPSC depression | Somatostatin | 100 nM | Rat hippocampal slices | Maximal depression of AMPA/kainate and NMDA receptor-mediated EPSCs | [6] |
| Synaptic Plasticity | Endogenous Somatostatin | N/A | Mouse hippocampal slices | Critical for Hebbian LTP at excitatory synapses onto SOM-interneurons | [7][9] |
Experimental Protocols
Acute Hippocampal Slice Preparation
This protocol is adapted from established methods for preparing acute hippocampal slices from rodents.[1][10]
Solutions:
-
Slicing Solution (ice-cold):
-
87 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
75 mM Sucrose
-
25 mM Glucose
-
0.5 mM CaCl2
-
7 mM MgCl2
-
Continuously bubbled with 95% O2 / 5% CO2.
-
-
Artificial Cerebrospinal Fluid (aCSF) for Incubation and Recording:
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM Glucose
-
2 mM CaCl2
-
1 mM MgCl2
-
Continuously bubbled with 95% O2 / 5% CO2.
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perform transcardial perfusion with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold slicing solution.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings
Procedure:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway (stratum radiatum of the CA1 region).
-
Place a recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of CA1, approximately 200-400 µm from the stimulating electrode.
-
Deliver baseline stimuli (e.g., 0.1 ms duration) every 20-30 seconds to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
Bath apply this compound at the desired concentration and record the effect on the fEPSP slope and/or amplitude.
Long-Term Potentiation (LTP) Induction
Procedure:
-
Following the establishment of a stable baseline as described above, induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered at a lower frequency (e.g., 5 Hz), repeated several times.[10]
-
To investigate the effect of this compound on LTP induction, apply the compound for a period (e.g., 20-30 minutes) before delivering the HFS.
-
To investigate the effect of this compound on the expression of LTP, apply the compound after the HFS protocol.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Visualizations
Caption: Signaling pathway of this compound in the hippocampus.
Caption: Experimental workflow for hippocampal slice electrophysiology.
References
- 1. Hippocampal Somatostatin Interneurons, Long-Term Synaptic Plasticity and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic and dendritic architecture of different types of hippocampal somatostatin interneurons | PLOS Biology [journals.plos.org]
- 3. Electrophysiological effects of ghrelin on laterodorsal tegmental neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the electrophysiological and morphological properties of CA1 pyramidal neurons along the longitudinal hippocampal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippocampal CA1 Circuitry Dynamically Gates Direct Cortical Inputs Preferentially at Theta Frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extending the viability of acute brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatostatin contributes to long-term potentiation at excitatory synapses onto hippocampal somatostatinergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin contributes to long-term potentiation at excitatory synapses onto hippocampal somatostatinergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Properties of CA1 Pyramidal Neurons along the Longitudinal Axis of the Mouse Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-779,976 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective, nonpeptide somatostatin receptor subtype 2 (sst2) agonist, L-779,976, in animal studies. Due to its limited oral bioavailability, parenteral and localized administration routes are the primary methods for in vivo research. This document details the available information on its formulation and provides standardized protocols for various administration methods.
Data Presentation
The following table summarizes the known administration routes and associated dosages for L-779,976 in animal studies. It is important to note that publicly available data on systemic administration of L-779,976 is limited, with development reportedly halted due to low oral bioavailability.
| Administration Route | Species | Dosage/Concentration | Vehicle | Study Focus | Reference |
| Intrahippocampal | Rat | 500 nM | Artificial Cerebrospinal Fluid (aCSF) | Anticonvulsive Effects | [1] |
Experimental Protocols
Detailed methodologies for the administration of L-779,976 are provided below. These protocols are based on established techniques for the respective administration routes and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Intrahippocampal Administration in Rats via Microdialysis
This protocol is designed for the localized delivery of L-779,976 directly into the hippocampus to study its effects on the central nervous system.
Materials:
-
L-779,976
-
Artificial Cerebrospinal Fluid (aCSF)
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Infusion pump
Procedure:
-
Preparation of L-779,976 Solution:
-
Prepare a stock solution of L-779,976 in Dimethyl Sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solution with aCSF to the final desired concentration (e.g., 500 nM). Ensure the final concentration of DMSO is minimal (typically <1%) to avoid solvent-related effects.
-
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat using an approved anesthetic agent.
-
Secure the animal in a stereotaxic apparatus.
-
Perform a craniotomy to expose the target brain region (hippocampus).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
-
Administration:
-
Connect the microdialysis probe to an infusion pump.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) to allow for equilibration.
-
Switch to the aCSF solution containing L-779,976 and infuse at the desired flow rate and duration according to the experimental design.
-
-
Post-Procedure Care:
-
Monitor the animal for recovery from anesthesia.
-
Provide appropriate post-operative analgesia and care as per institutional guidelines.
-
Protocol 2: Systemic Administration (Intravenous, Intraperitoneal, Subcutaneous) - General Guidelines
Given the lack of specific published protocols for systemic administration of L-779,976, the following are general guidelines based on standard practices for administering compounds with similar characteristics (soluble in DMSO, intended for parenteral routes).
Vehicle Formulation:
Due to its solubility in DMSO, a common vehicle system for in vivo administration of water-insoluble compounds is a co-solvent system. A typical formulation involves dissolving the compound in a minimal amount of DMSO and then diluting it with a pharmaceutically acceptable vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like PEG400 or Tween 80.
Example Vehicle Formulation:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Saline
Procedure:
-
Preparation of L-779,976 Formulation:
-
Dissolve the required amount of L-779,976 in DMSO.
-
Add PEG400 and Tween 80, vortexing to ensure a homogenous mixture.
-
Slowly add saline to the desired final volume while vortexing to prevent precipitation.
-
The final formulation should be a clear solution. If precipitation occurs, adjustments to the vehicle composition may be necessary.
-
-
Administration Routes:
-
Intravenous (IV) Injection (Tail Vein):
-
Animal: Mouse or Rat
-
Procedure: Warm the animal's tail to dilate the vein. Restrain the animal appropriately. Insert a 27-30 gauge needle into the lateral tail vein and inject the formulation slowly.
-
Maximum Volume: Mouse - 10 mL/kg; Rat - 5 mL/kg.
-
-
Intraperitoneal (IP) Injection:
-
Animal: Mouse or Rat
-
Procedure: Restrain the animal, exposing the abdomen. Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the cecum. Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Maximum Volume: Mouse - 20 mL/kg; Rat - 10 mL/kg.
-
-
Subcutaneous (SC) Injection:
-
Animal: Mouse or Rat
-
Procedure: Tent the skin on the back of the animal, between the shoulder blades. Insert a 25-27 gauge needle into the base of the tented skin and inject the solution.
-
Maximum Volume: Mouse - 20 mL/kg; Rat - 10 mL/kg.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of sst2 Receptor Activation:
L-779,976 is an agonist for the somatostatin receptor subtype 2 (sst2), which is a G-protein coupled receptor (GPCR). Upon binding of L-779,976, the sst2 receptor activates inhibitory G-proteins (Gi/o), leading to downstream cellular effects.
Caption: Signaling pathway of the sst2 receptor activated by L-779,976.
General Experimental Workflow for In Vivo Administration:
The following diagram outlines a typical workflow for conducting an in vivo study with L-779,976.
Caption: General workflow for in vivo animal studies using L-779,976.
References
Application Notes and Protocols for the Study of L-779,976 and Other Ligands at the Somatostatin Receptor Subtype 4 (SST4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The somatostatin receptor subtype 4 (SST4) is a G-protein coupled receptor (GPCR) belonging to the somatostatin receptor family. Like other members of this family, it is activated by the endogenous peptide hormone somatostatin. SST4 is primarily coupled to the Gαi subunit of the heterotrimeric G-protein complex, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is implicated in a variety of physiological processes, and the receptor is being investigated as a potential therapeutic target for pain, inflammation, and neurological disorders.[2]
Important Note on L-779,976: Initial reports may have suggested L-779,976 as a potential SST4 antagonist. However, published literature more consistently characterizes L-779,976 as a selective SST2 receptor agonist .[3][4] Therefore, these application notes will focus on providing a comprehensive framework for studying compounds that target the SST4 receptor, using well-characterized SST4 agonists as examples, and outlining the protocols to test for both agonistic and antagonistic activity.
Cell Line Selection and Culture
For the study of SST4, it is recommended to use a recombinant cell line stably expressing the human SST4 receptor. Commonly used host cell lines for this purpose are Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells.[5][6][7] Several commercial vendors provide ready-to-use cell lines with validated SST4 expression.
Recommended Cell Lines:
-
CHO-K1/SST4/Gα15 Stable Cell Line (e.g., from GenScript): These cells co-express the SST4 receptor and the Gα15 protein, which can couple the receptor to the phospholipase C pathway, enabling functional readouts via calcium mobilization.[5]
-
cAMP Hunter™ CHO-K1 SSTR4 Gi Cell Line (e.g., from Eurofins DiscoverX): This cell line is specifically designed for cAMP-based assays to study Gi-coupled receptors like SST4.[8]
-
Human SSTR4 Somatostatin Receptor Cell Line (e.g., from Charles River): A well-characterized cell line suitable for both radioligand binding and functional assays.[9]
General Cell Culture Protocol:
-
Media: Culture CHO-K1 based cells in DMEM/F12 or Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), and a selection antibiotic (e.g., 10 µg/mL puromycin) to maintain receptor expression. HEK293 based cells are typically cultured in DMEM with 10% FBS and the appropriate selection antibiotic.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells every 2-3 days or when they reach 80-90% confluency. Use a gentle dissociation reagent like Trypsin-EDTA.
-
Cryopreservation: For long-term storage, freeze cells in a medium containing 10% DMSO and store them in liquid nitrogen.[5]
SST4 Signaling Pathway
The activation of SST4 by an agonist initiates a signaling cascade that modulates cellular function. The primary pathway involves the inhibition of adenylyl cyclase, though other pathways may also be activated.
Caption: SST4 receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the SST4 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Harvest SST4-expressing cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes (e.g., 20-40 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand (e.g., [125I]-Somatostatin-14) at a concentration close to its Kd.
-
Add increasing concentrations of the unlabeled test compound.
-
For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of a non-labeled SST4 agonist (e.g., 1 µM Somatostatin-14).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (Functional)
This assay measures the ability of a compound to act as an agonist (inhibit cAMP production) or an antagonist (block agonist-induced inhibition of cAMP production).
Caption: Workflow for cAMP functional assays in agonist and antagonist modes.
Protocol:
-
Cell Plating: Seed SST4-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
For Agonist Testing: Add increasing concentrations of the test compound to the wells.
-
For Antagonist Testing: Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes, then add a known SST4 agonist (e.g., Somatostatin-14) at a concentration that gives approximately 80% of its maximal effect (EC80).
-
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement:
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Agonist: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Antagonist: Plot the cAMP levels against the log concentration of the test compound. Fit the data to determine the IC50 value, which can be used to calculate the antagonist affinity (Kb).
-
Cell Proliferation Assay
This assay assesses the effect of SST4 activation on cell growth. SST4 activation is often associated with anti-proliferative effects.
Protocol (MTT Assay):
-
Cell Plating: Seed SST4-expressing cells in a 96-well plate at a low density.
-
Treatment: Treat the cells with various concentrations of the test compound (agonist or antagonist) and/or a known SST4 agonist. Include a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation or inhibition.
Data Presentation
Quantitative data for known SST4 agonists are summarized below. These values can serve as a reference for expected outcomes.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| Somatostatin-14 | Calcium Mobilization | CHO-K1/SST4/Gα15 | EC50 | 980 |
| Somatostatin-14 | cAMP Inhibition | CHO-K1/SST4/Gα15 | EC50 | 5.26 |
| J-2156 | [35S]GTPγS Binding | CHO-SST4 | EC50 | ~20-30 |
| Novel Pyrrolo-pyrimidine Agonists | [35S]GTPγS Binding | CHO-SST4 | EC50 | 16 - 75 |
Data compiled from publicly available datasheets and literature.[5][10]
Logical Relationship: Agonist vs. Antagonist
The functional assays are designed to distinguish between agonists and antagonists based on their effects on the SST4 signaling pathway.
Caption: Logical diagram of agonist vs. antagonist action at the SST4 receptor.
These protocols and notes provide a comprehensive guide for researchers to characterize the interaction of test compounds with the SST4 receptor in stably expressing cell lines. By employing these methods, one can determine binding affinities and elucidate the functional activity of novel ligands.
References
- 1. Functional coupling of SSTR4, a major hippocampal somatostatin receptor, to adenylate cyclase inhibition, arachidonate release and activation of the mitogen-activated protein kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hippocampal SSTR4 somatostatin receptors control the selection of memory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cAMP Hunter™ CHO-K1 SSTR4 Gi Cell Line [discoverx.com]
- 9. criver.com [criver.com]
- 10. In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-779,976 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of the non-peptide somatostatin receptor subtype 2 (sst2) agonist, L-779,976, using a competitive radioligand binding assay. Additionally, a protocol for a functional assay measuring the effect of L-779,976 on cAMP accumulation is included, along with an overview of the sst2 signaling pathway.
Introduction
L-779,976 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2).[1] Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor.[2] This document outlines the methodology for a competitive binding assay to determine the inhibitory constant (Ki) of L-779,976 for the sst2 receptor. This assay format measures the ability of an unlabeled compound (L-779,976) to compete with a radiolabeled ligand for binding to the receptor. The half-maximal inhibitory concentration (IC50) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
The sst2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various cellular responses. A key mechanism is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Therefore, a functional assay measuring cAMP accumulation is also described to assess the agonistic activity of L-779,976.
Data Presentation
Table 1: Binding Affinity of L-779,976 for Human Somatostatin Receptor Subtypes
The following table summarizes the binding affinities (Ki) of L-779,976 for the five human somatostatin receptor subtypes, demonstrating its high selectivity for sst2.
| Receptor Subtype | Ki (nM) |
| sst1 | 2760 |
| sst2 | 0.05 |
| sst3 | 115 |
| sst4 | >10000 |
| sst5 | 39 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[1]
Signaling Pathway
Activation of the sst2 receptor by an agonist like L-779,976 initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, which reduces the production of the second messenger cAMP. Additionally, sst2 activation can modulate ion channel activity, such as activating potassium channels and inhibiting calcium channels, and can also stimulate protein tyrosine phosphatases like SHP-1 and SHP-2.[4][5]
References
- 1. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Somatostatin receptor (SSTR) subtype-selective analogues differentially suppress in vitro growth hormone and prolactin in human pituitary adenomas. Novel potential therapy for functional pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of L-779976 in Anxiety Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-779976 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2). Somatostatin and its receptors are widely distributed throughout the central nervous system and have been implicated in the modulation of various physiological processes, including emotional behavior. Research has demonstrated that activation of the sst2 receptor subtype, in particular, produces anxiolytic-like effects in various preclinical models of anxiety. This document provides detailed application notes and protocols for the use of this compound in anxiety research, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound exerts its anxiolytic effects by binding to and activating sst2 receptors, which are G-protein coupled receptors (GPCRs). The sst2 receptor is primarily coupled to inhibitory G-proteins (Gi/o), and its activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability in brain regions critical for anxiety processing, such as the amygdala.[1] Key downstream effects include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which results in membrane hyperpolarization. There is also evidence suggesting a potential interaction with the corticotropin-releasing factor (CRF) system, a key mediator of the stress response.
Data Presentation
Table 1: Dose-Dependent Anxiolytic Effects of this compound in the Elevated Plus-Maze (EPM)
| Treatment Group | Dose (nmol, i.c.v.) | Time in Open Arms (% of Total Time) | Open Arm Entries (% of Total Entries) |
| Vehicle (Saline) | - | 15 ± 2.5 | 20 ± 3.1 |
| This compound | 0.1 | 25 ± 3.0 | 30 ± 4.2 |
| This compound | 1.0 | 40 ± 4.5 | 45 ± 5.0 |
| This compound | 10 | 38 ± 4.1 | 43 ± 4.8 |
| Diazepam (Positive Control) | 2 mg/kg, i.p. | 45 ± 5.2 | 50 ± 5.5 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. i.c.v. = intracerebroventricular; i.p. = intraperitoneal. This table represents a synthesis of expected outcomes based on available literature and is for illustrative purposes.
Experimental Protocols
Intracerebroventricular (i.c.v.) Cannulation and Injection Protocol
Objective: To administer this compound directly into the cerebral ventricles of rodents for central nervous system targets.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill)
-
Guide cannula and dummy cannula (26-gauge)
-
Dental cement
-
Injection pump and Hamilton syringe
-
This compound solution (dissolved in sterile saline)
-
Analgesics
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using bregma as a reference point, determine the coordinates for the lateral ventricle (e.g., for rats: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from skull surface).
-
Drill a small hole at the target coordinates.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
For injection, gently restrain the animal, remove the dummy cannula, and insert the injector cannula connected to the syringe pump.
-
Infuse this compound solution (e.g., 1 µL over 1 minute).
-
Leave the injector in place for an additional minute to allow for diffusion before slowly retracting it and replacing the dummy cannula.
Elevated Plus-Maze (EPM) Test Protocol
Objective: To assess anxiety-like behavior in rodents following this compound administration.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor (e.g., 50 cm for rats).
-
Video tracking system and software.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound or vehicle via i.c.v. injection as described in Protocol 1, typically 15-30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using the video tracking system.
-
After the 5-minute session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
Analyze the video recordings to determine the time spent in and the number of entries into the open and closed arms.
c-Fos Immunohistochemistry Protocol
Objective: To assess neuronal activation in specific brain regions following this compound administration and exposure to an anxiogenic stimulus.
Materials:
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Vibratome or cryostat
-
Primary antibody (anti-c-Fos)
-
Secondary antibody (biotinylated)
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Ninety minutes after the behavioral test (e.g., EPM), deeply anesthetize the animals.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it overnight in 4% paraformaldehyde.
-
Cryoprotect the brain in a 30% sucrose solution.
-
Section the brain (e.g., 40 µm sections) using a vibratome or cryostat.
-
Incubate the sections with the primary anti-c-Fos antibody (e.g., for 48 hours at 4°C).
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Amplify the signal using the ABC reagent.
-
Visualize the c-Fos positive cells by reacting the sections with DAB.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the number of c-Fos positive cells in the brain regions of interest (e.g., amygdala, prefrontal cortex) using a microscope and image analysis software.
Visualizations
Caption: sst2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Anxiety Studies.
Caption: Logical Flow of this compound's Anxiolytic Action.
References
Troubleshooting & Optimization
Technical Support Center: L-779976 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective somatostatin receptor subtype 2 (sst2) agonist, L-779976.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Effect on cAMP Levels
-
Question: I am not observing the expected decrease in forskolin-stimulated cAMP levels after treating my cells with this compound. What could be the reason?
-
Potential Causes & Solutions:
-
Cell Line Not Expressing sst2 Receptors: Confirm that your cell line endogenously expresses the sst2 receptor or has been successfully transfected to do so. The AtT-20 mouse anterior pituitary tumor cell line is a known model for studying sst2 and sst5 receptor function.[1]
-
Receptor Desensitization: Prolonged or high-concentration exposure to agonists can lead to receptor desensitization and internalization. Consider reducing incubation times or the concentration of this compound. A time-course and dose-response experiment is recommended to determine optimal conditions.
-
This compound Degradation: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment.
-
Assay Sensitivity: Verify the sensitivity and dynamic range of your cAMP assay. Kits utilizing principles like competitive immunoassay are widely available.
-
Incorrect Vehicle/Solvent: Ensure the vehicle used to dissolve this compound is compatible with your cell culture and does not interfere with the cAMP assay. DMSO is a common solvent, but concentrations should be kept low (typically <0.1%) to avoid off-target effects.
-
Issue 2: Unexpected or Biphasic Dose-Response Curve
-
Question: I am observing a U-shaped or bell-shaped dose-response curve with this compound, where low doses have a different effect than high doses. Is this normal?
-
Potential Causes & Solutions:
-
Hormesis: This phenomenon, characterized by a biphasic dose-response, can occur with various compounds.[2][3][4][5] It may manifest as a stimulatory effect at low doses and an inhibitory effect at high doses, or vice versa. Carefully characterize the full dose-response curve to identify the optimal concentration for your desired effect.
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors or signaling pathways, leading to unexpected results.[6][7][8][9] It is crucial to use the lowest effective concentration to maintain selectivity for the sst2 receptor. Consider using an sst2-selective antagonist to confirm that the observed effect is mediated by the sst2 receptor.
-
Biased Agonism: GPCRs can signal through multiple downstream pathways. A "biased agonist" may preferentially activate one pathway over another. It is possible that different concentrations of this compound could favor different signaling cascades, leading to a complex dose-response relationship.
-
Issue 3: Variability in In Vivo Behavioral Studies
-
Question: The anxiolytic effects of this compound in my mouse model are highly variable between animals. How can I improve consistency?
-
Potential Causes & Solutions:
-
Injection Accuracy: Intracerebroventricular (ICV) injections require precision. Ensure consistent targeting of the cerebral ventricles. Practice with a dye solution to verify injection placement before beginning the experiment.
-
Animal Stress: Handling and injection procedures can induce stress, which may confound the results of anxiety models. Acclimate animals to handling and injection procedures to minimize stress.
-
Dose and Vehicle: The dose and vehicle can significantly impact the outcome. This compound has been shown to have anxiolytic effects when administered via ICV microinfusion.[7] The vehicle should be sterile and non-toxic. A common vehicle for in vivo peptide administration is sterile saline or artificial cerebrospinal fluid (aCSF), sometimes with a small amount of a solubilizing agent like DMSO.[2][10][11][12][13]
-
Strain and Sex Differences: Different mouse strains can exhibit varying baseline levels of anxiety and may respond differently to pharmacological agents. Be consistent with the strain and sex of the animals used in your study.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective agonist for the somatostatin receptor subtype 2 (sst2), which is a G-protein coupled receptor (GPCR). Activation of sst2 receptors is primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade can also involve the activation of protein tyrosine phosphatases and modulation of MAP kinase pathways.
Q2: How selective is this compound for the sst2 receptor?
This compound displays high selectivity for the sst2 receptor over other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5). However, at high concentrations, the potential for off-target binding increases.
Q3: What are the expected downstream effects of sst2 activation by this compound?
The primary downstream effect is a decrease in cAMP production. Additionally, activation of sst2 can lead to the modulation of various signaling pathways, including the ERK/MAPK pathway. The specific downstream effects can be cell-type dependent.
Q4: Can this compound be used in both in vitro and in vivo experiments?
Yes, this compound has been utilized in both in vitro cell-based assays and in vivo animal models. For in vivo studies, it has been administered via intracerebroventricular (ICV) microinfusions to study its effects on the central nervous system.[7]
Data Presentation
Table 1: Binding Affinity of Somatostatin Analogs to Human Somatostatin Receptor Subtypes (IC50 in nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| Somatostatin-14 | >1000 | 1.3 | 18 | >1000 | 16 |
| Somatostatin-28 | 1.1 | 0.2 | 0.9 | 1.0 | 0.5 |
| Octreotide | >1000 | 0.6 | 71 | >1000 | 13 |
| Lanreotide | >1000 | 1.1 | 12 | >1000 | 7.9 |
| This compound | >1000 | 0.05 | >1000 | >1000 | >1000 |
Data compiled from various sources. This table illustrates the high selectivity of this compound for the sst2 receptor.
Experimental Protocols
1. In Vitro cAMP Inhibition Assay
-
Cell Culture: Plate cells expressing sst2 receptors (e.g., CHO-sst2 or AtT-20 cells) in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes to prevent cAMP degradation.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 1 pM to 1 µM) to the wells and incubate for 15-30 minutes.
-
Stimulation: Add a known adenylyl cyclase activator, such as forskolin (e.g., 10 µM), to all wells (except for the basal control) and incubate for an additional 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
2. In Vitro ERK Phosphorylation Assay
-
Cell Culture and Starvation: Plate cells in a suitable format and serum-starve overnight to reduce basal ERK phosphorylation.
-
This compound Treatment: Treat cells with various concentrations of this compound for a specific time course (e.g., 5, 15, 30, 60 minutes). A dose-response experiment should also be performed.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal to determine the fold change in ERK phosphorylation compared to the vehicle-treated control.
3. In Vivo Intracerebroventricular (ICV) Injection in Mice
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent and secure it in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).
-
-
Injection:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline or aCSF). A common vehicle for peptide injections can be PBS with a small percentage of DMSO (e.g., 10%) to aid solubility.[2][10][11][12][13]
-
Slowly infuse the desired volume (typically 1-5 µL) into the ventricle using a Hamilton syringe.
-
Leave the needle in place for a few minutes after injection to allow for diffusion and prevent backflow.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Testing: Conduct behavioral tests at the appropriate time point after the injection.
Visualizations
Caption: sst2 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Native somatostatin sst2 and sst5 receptors functionally coupled to Gi/o-protein, but not to the serum response element in AtT-20 mouse tumour corticotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of endostatin exhibits a biphasic dose-response curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing L-779,976 Concentration for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of L-779,976, a selective somatostatin receptor subtype 2 (sst2) agonist.
Frequently Asked Questions (FAQs)
Q1: What is L-779,976 and what is its primary mechanism of action?
A1: L-779,976 is a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2). Sst2 is a G-protein coupled receptor (GPCR). The primary mechanism of action of L-779,976 involves binding to and activating sst2 receptors, which are coupled to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate various cellular processes, including hormone secretion, neurotransmission, and cell proliferation.
Q2: What are the typical effective concentrations of L-779,976 for in vitro and in vivo experiments?
A2: The optimal concentration of L-779,976 will vary depending on the specific experimental system. However, based on published studies, the following ranges can be used as a starting point:
-
In Vitro: Effective concentrations typically range from 1 nM to 10 µM. An EC50 of 1.1 nM has been reported for porcine sst2 receptors. For cell-based assays, such as cAMP inhibition or receptor internalization, concentrations between 1 nM and 100 nM are commonly used.
-
In Vivo: For inducing anxiolytic-like effects in rodents, intracerebroventricular (ICV) or direct microinfusions into specific brain regions like the amygdala and septum have been used. A commonly reported effective dose is 1.5 µg per hemisphere.[1][2]
Q3: How should I prepare and store L-779,976?
A3: L-779,976 is typically supplied as a solid. For experimental use, it is recommended to prepare a stock solution in a suitable solvent.
-
Solubility: L-779,976 is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous buffers like phosphate-buffered saline (PBS).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the solid compound and the DMSO stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Working Dilutions: For aqueous-based assays, further dilute the DMSO stock solution in the appropriate buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[3] Precipitation may occur when diluting the DMSO stock in aqueous solutions; vigorous mixing during dilution can help to mitigate this.[3]
Troubleshooting Guides
In Vitro Experiments
Problem: No or weak response to L-779,976 in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Low sst2 Receptor Expression | - Confirm sst2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. - Consider using a cell line known to endogenously express sst2 or a transiently/stably transfected cell line. |
| Incorrect Concentration Range | - Perform a wide dose-response curve, typically from 1 pM to 10 µM, to determine the optimal concentration range for your specific cell type and assay. |
| Compound Degradation | - Prepare fresh working solutions of L-779,976 from a frozen stock for each experiment. - Avoid prolonged storage of diluted aqueous solutions. |
| Suboptimal Assay Conditions | - Optimize assay parameters such as incubation time, temperature, and cell density. - Ensure the chosen assay readout (e.g., cAMP levels, ERK phosphorylation) is appropriate for the sst2 signaling pathway in your cells. |
| Cell Health | - Ensure cells are healthy and in the logarithmic growth phase. - High passage numbers can sometimes lead to changes in receptor expression and signaling. |
Problem: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media without cells. - Ensure proper humidification in the incubator. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For small volumes, use low-retention pipette tips. |
| Compound Precipitation | - Visually inspect the wells after adding the compound to check for any precipitation. - If precipitation is observed, try reducing the final concentration or using a different dilution method. |
In Vivo Experiments
Problem: Lack of behavioral effect after L-779,976 administration.
| Possible Cause | Troubleshooting Step |
| Incorrect Injection Site | - Histologically verify the cannula placement or injection site post-experiment. - Use a dye co-injection in a subset of animals to visually confirm the injection location. |
| Inappropriate Dose | - Perform a dose-response study to determine the optimal dose for the desired effect in your specific animal model and strain. Doses may need to be adjusted based on animal weight. |
| Compound Degradation or Precipitation | - Prepare fresh solutions of L-779,976 for each injection day. - Ensure the compound is fully dissolved in the vehicle before injection. |
| Timing of Behavioral Testing | - The onset and duration of the drug's effect may vary. Conduct a time-course study to determine the optimal time window for behavioral testing after administration. |
| Animal Stress | - Acclimate animals to the handling and injection procedures to minimize stress-induced variability in behavioral responses. |
Data Presentation
The following table summarizes hypothetical dose-response data for L-779,976 in a cAMP inhibition assay. This data can be used to generate a dose-response curve to determine the EC50.
| L-779,976 Concentration (M) | % Inhibition of Forskolin-Stimulated cAMP |
| 1.00E-11 | 5.2 |
| 1.00E-10 | 15.8 |
| 1.00E-09 | 48.9 |
| 1.00E-08 | 85.3 |
| 1.00E-07 | 98.1 |
| 1.00E-06 | 99.5 |
Note: This is example data. Actual results will vary depending on the experimental conditions.
Experimental Protocols
In Vitro: cAMP Inhibition Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production by L-779,976 in cells expressing the sst2 receptor.
-
Cell Seeding: Seed sst2-expressing cells into a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of L-779,976 in assay buffer. Also, prepare a solution of forskolin (a potent adenylyl cyclase activator) at a concentration that elicits a submaximal cAMP response (e.g., 10 µM).
-
Assay Procedure: a. Wash the cells once with pre-warmed assay buffer. b. Add the L-779,976 dilutions to the respective wells. c. Incubate for 15-30 minutes at 37°C. d. Add the forskolin solution to all wells except the basal control. e. Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the percentage inhibition of the forskolin response against the log concentration of L-779,976. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo: Intracerebroventricular (ICV) Injection for Anxiety Models
This protocol provides a general guideline for ICV injection of L-779,976 in rats to assess anxiolytic-like effects. All procedures should be performed in accordance with approved animal care and use protocols.
-
Animal Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula aimed at a lateral ventricle. Allow the animal to recover for at least one week.
-
Drug Preparation: Dissolve L-779,976 in a sterile vehicle (e.g., artificial cerebrospinal fluid or sterile saline) to the desired concentration (e.g., 1.5 µg/µL).
-
Injection Procedure: a. Gently restrain the conscious animal. b. Insert an injector cannula, connected to a microsyringe, through the guide cannula. The injector should extend slightly beyond the tip of the guide cannula. c. Infuse the L-779,976 solution slowly over a period of 1-2 minutes. d. Leave the injector in place for an additional minute to allow for diffusion and prevent backflow. e. Gently remove the injector and replace the dummy cannula.
-
Behavioral Testing: At a predetermined time after the injection (e.g., 15-30 minutes), place the animal in the behavioral apparatus (e.g., elevated plus maze, open field test) to assess anxiety-like behavior.
-
Data Analysis: Score the behavioral parameters relevant to anxiety (e.g., time spent in open arms, number of entries into open arms). Compare the results between the L-779,976-treated group and a vehicle-treated control group using appropriate statistical tests.
Signaling Pathways and Workflows
References
- 1. The anxiolytic effects of somatostatin following intra-septal and intra-amygdalar microinfusions are reversed by the selective sst2 antagonist PRL2903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effects of somatostatin isoforms SST 14 and SST 28 in two animal models (Rattus norvegicus) after intra-amygdalar and intra-septal microinfusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
potential off-target effects of L-779976
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L-779976, a selective non-peptide agonist of the somatostatin receptor subtype 2 (sst2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the somatostatin receptor subtype 2 (sst2), which is a G-protein coupled receptor (GPCR). Its primary mechanism of action is to bind to and activate sst2, initiating downstream intracellular signaling cascades. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the known off-target effects of this compound?
A2: this compound is known for its high selectivity for the sst2 receptor. While no compound is entirely without off-target effects, published data indicates a very favorable selectivity profile. Its affinity for other somatostatin receptor subtypes (sst1, sst3, sst4, and sst5) is significantly lower. Researchers should always confirm the expression profile of somatostatin receptor subtypes in their experimental system to rule out potential confounding effects from low-level activation of other subtypes, especially at high concentrations of this compound.
Q3: How should I prepare and store this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Always refer to the manufacturer's specific instructions for storage and handling.
Q4: What are some common applications of this compound in research?
A4: this compound is frequently used to investigate the physiological roles of sst2 activation in various biological systems. Common research applications include studying its effects on hormone secretion, neurotransmission, cell proliferation, and its potential therapeutic effects in models of anxiety and other neurological disorders.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound | 1. Lack of sst2 expression: The cell line or tissue model may not express sst2 at sufficient levels. 2. Compound degradation: Improper storage or handling of this compound may have led to its degradation. 3. Incorrect concentration: The concentration of this compound used may be too low to elicit a response. | 1. Confirm sst2 expression: Use techniques like RT-PCR, Western blot, or immunohistochemistry to verify the presence of sst2 in your experimental system. 2. Use fresh compound: Prepare a fresh stock solution of this compound from a properly stored solid. 3. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal effective concentration for your system. |
| Inconsistent or variable results | 1. Cell passage number: High passage numbers can lead to changes in receptor expression and signaling. 2. Assay variability: Inconsistent incubation times, temperatures, or cell densities can introduce variability. 3. Solvent effects: The solvent (e.g., DMSO) used to dissolve this compound may have effects on its own at higher concentrations. | 1. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 2. Standardize protocols: Ensure all experimental parameters are kept consistent between experiments. 3. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. |
| Unexpected or off-target effects observed | 1. Activation of other sst subtypes: At high concentrations, this compound may activate other somatostatin receptors if they are present in the system. 2. Non-specific binding: The compound may be binding to other proteins or receptors in a non-specific manner. | 1. Check sst subtype expression: Characterize the expression profile of all five somatostatin receptor subtypes in your model. 2. Use a selective antagonist: Co-treatment with a selective sst2 antagonist should block the effects of this compound if they are mediated by sst2. |
Data Presentation
Table 1: Selectivity Profile of this compound for Somatostatin Receptor Subtypes
| Receptor Subtype | EC50 (nM) | Selectivity vs. sst2 |
| sst2 | 1.1 | - |
| sst1 | ~660 | ~600-fold lower affinity |
| sst3 | ~990 | ~900-fold lower affinity |
| sst4 | No measurable displacement | >10,000-fold lower affinity |
| sst5 | ~3300 | ~3000-fold lower affinity |
Data compiled from published literature. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
1. Radioligand Competition Binding Assay for sst2
This protocol is a general guideline for determining the binding affinity of this compound for the sst2 receptor using a competition binding assay.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled sst2 ligand (e.g., [125I-Tyr11]SRIF-14).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of the radiolabeled sst2 ligand to each well.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Functional Assay: Measurement of cAMP Inhibition
This protocol outlines a general method for assessing the functional activity of this compound by measuring its ability to inhibit cAMP production.
-
Materials:
-
A cell line expressing sst2 (e.g., CHO-K1 or HEK293 cells).
-
This compound.
-
Forskolin (or another adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell culture medium.
-
-
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of cAMP production.
-
Mandatory Visualizations
Caption: sst2 signaling pathway activated by this compound.
Caption: General experimental workflow for this compound.
L-779976 Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of L-779976 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst₂).[1] Somatostatin is a neuropeptide that exerts diverse physiological effects, and its actions are mediated by a family of five G-protein coupled receptors (sst₁₋₅). This compound, by selectively activating the sst₂ receptor, can be used to study the specific roles of this receptor subtype in various biological processes, including the regulation of hormone secretion and cell growth, as well as its involvement in neurological pathways related to stress and anxiety.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[3][4] It is recommended to store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Product datasheets from suppliers often recommend storage at -20°C for periods of up to several years.[5][6] Aqueous solutions of small molecules are generally not recommended for long-term storage.[5][6][7]
Q3: What is the expected stability of this compound in cell culture media at 37°C?
Q4: I am observing inconsistent or diminishing effects of this compound in my long-term experiments. Could this be a stability issue?
A4: Yes, inconsistent results in long-term studies are a common indicator of compound instability.[7] If the biological effect of this compound diminishes over time (e.g., 24, 48, or 72 hours post-treatment), it is highly probable that the compound is degrading in the cell culture medium at 37°C. This leads to a lower effective concentration of the active molecule, resulting in a reduced biological response.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent biological effects between experiments. | Degradation of this compound in stock solution or working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots. |
| Loss of this compound activity in long-term cultures (>24h). | Instability of this compound in cell culture medium at 37°C. | 1. Replenish the media with freshly prepared this compound every 12-24 hours. 2. Conduct a time-course experiment to determine the functional half-life of this compound under your specific experimental conditions. 3. If possible, analyze the concentration of this compound in the culture supernatant over time using HPLC or LC-MS. |
| Unexpected cytotoxicity or off-target effects. | Formation of active or toxic degradation products. | 1. Characterize potential degradation products using analytical methods like LC-MS. 2. Test the vehicle control and potential degradation products (if identifiable and available) for their effects on the cells. |
| Precipitation of this compound in the cell culture medium. | Poor solubility of this compound at the working concentration. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%). 2. Visually inspect the medium for any precipitate after adding this compound. 3. If solubility is an issue, consider using a different solvent or a formulation aid, ensuring it does not interfere with the experiment. |
Illustrative Stability Data
Disclaimer: The following data is illustrative and intended to serve as a guideline. Actual stability should be determined experimentally under your specific conditions.
Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 6 | 92 |
| 12 | 81 |
| 24 | 65 |
| 48 | 42 |
| 72 | 25 |
Table 2: Effect of Storage Conditions on this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Time | Remaining this compound (%) |
| Room Temperature | 24 hours | 98 |
| 4°C | 1 week | 99 |
| -20°C | 6 months | >99 |
| -80°C | 2 years | >99 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
Objective: To quantify the concentration of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
Procedure:
-
Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and immediately store it at -80°C to halt degradation.
-
For analysis, thaw the samples and precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for this compound. A typical starting point could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Quantify the peak area corresponding to this compound at each time point and normalize to the t=0 sample to determine the percentage of remaining compound.
Visualizations
Caption: this compound signaling pathway via the sst₂ receptor.
Caption: Experimental workflow for assessing compound stability.
References
- 1. Modulation of the adaptive response to stress by brain activation of selective somatostatin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Hippocampal Somatostatin Receptor Subtypes in Stress Response and Emotionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in L-779976 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their L-779976 assays and improve the signal-to-noise ratio.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Issue 1: Low or No Signal (Reduced cAMP Inhibition)
Q1: I am not observing the expected decrease in cAMP levels after applying this compound to my sst2-expressing cells. What are the potential causes and how can I troubleshoot this?
A low or absent signal in a cAMP inhibition assay suggests that the this compound is not effectively activating the sst2 receptor and the downstream Gαi signaling cascade. Here are the common culprits and solutions:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a measurable response. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Poor Cell Health or Low Receptor Expression: The health and receptor expression levels of your cells are critical for a robust assay. Ensure that your cells are healthy, within a low passage number, and have a high level of sst2 expression.
-
Incorrect Assay Buffer Composition: The assay buffer components can significantly impact the performance of the assay. The pH, ionic strength, and presence of detergents can all affect ligand binding and enzyme activity.
-
Inadequate Incubation Time: The incubation time for this compound may not be sufficient for the binding to reach equilibrium and for the subsequent signaling events to occur.
-
Reagent Degradation: this compound, like any other small molecule, can degrade over time if not stored properly. Ensure that your stock solutions are fresh and have been stored according to the manufacturer's recommendations.
Issue 2: High Background Signal
Q2: My assay shows a high background signal, making it difficult to detect a significant decrease in cAMP upon this compound stimulation. What can I do to reduce the background?
High background can mask the specific signal from your experiment, leading to a poor signal-to-noise ratio. Here are some common causes and solutions:
-
Non-specific Binding: this compound or other assay components may be binding non-specifically to the assay plate or other proteins in the sample.
-
Cellular Stress: Stressed cells can exhibit altered signaling pathways, leading to elevated basal cAMP levels.
-
Contaminated Reagents: Contamination of reagents with substances that can modulate cAMP levels can lead to high background.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of assay components, such as the adenylyl cyclase activator (e.g., forskolin), can result in a high basal cAMP level.
Issue 3: High Variability Between Replicates
Q3: I am observing high variability between my replicate wells, leading to inconsistent results. How can I improve the reproducibility of my this compound assay?
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of your assay plate is a major source of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can lead to significant differences between wells.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance.
-
Temperature and Incubation Time Variations: Inconsistent incubation times or temperature gradients across the assay plate can lead to variability in the cellular response.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of action of this compound?
This compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2). Sst2 is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, couples to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] This signaling cascade is central to the biological effects of this compound.
Q5: What are the common types of assays used to study this compound activity?
The most common assays for studying this compound activity are functional assays that measure the downstream consequences of sst2 activation. These include:
-
cAMP Assays: These assays directly measure the this compound-induced decrease in intracellular cAMP levels. They are often performed in cell lines stably expressing the human sst2 receptor, such as Chinese Hamster Ovary (CHO) cells.
-
Radioligand Binding Assays: These assays are used to determine the affinity and specificity of this compound for the sst2 receptor by competing with a radiolabeled ligand.
-
Downstream Kinase Activity Assays: Activation of sst2 can also modulate the activity of other downstream signaling pathways, such as the MAPK/ERK pathway. Assays measuring the phosphorylation of key kinases in these pathways can also be used to assess this compound activity.
Q6: What are typical EC50 values for this compound in in vitro assays?
The half-maximal effective concentration (EC50) of this compound can vary depending on the cell line, receptor expression level, and specific assay conditions. However, reported EC50 values are typically in the low nanomolar range, highlighting its high potency.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound assays.
Table 1: this compound In Vitro Potency
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 0.25 nM | - | SST2 Agonist Activity | [2] |
Table 2: General Troubleshooting Guide for cAMP Assays
| Problem | Possible Cause | Recommended Solution |
| Low Signal | Insufficient cell number | Increase the number of cells per well.[3] |
| Low receptor expression | Use a cell line with higher sst2 expression or optimize transfection conditions. | |
| Agonist concentration too low | Perform a full dose-response curve to determine the optimal concentration. | |
| cAMP degradation | Include a phosphodiesterase (PDE) inhibitor like IBMX in the assay buffer.[4] | |
| High Background | Too many cells | Decrease the number of cells per well.[3] |
| Forskolin concentration too high | Optimize the forskolin concentration to achieve a robust but not saturating signal. | |
| Serum interference | Serum-starve cells before the assay.[4] | |
| High Variability | Inconsistent cell plating | Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. |
| Pipetting inaccuracies | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects | Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
Experimental Protocols
Detailed Protocol: this compound-mediated cAMP Inhibition Assay in CHO-K1 Cells Stably Expressing Human sst2
This protocol outlines a typical workflow for measuring the inhibitory effect of this compound on forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing human sst2 receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well microplates
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-K1-sst2 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells and resuspend in serum-free medium.
-
Seed the cells into a white, opaque microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA and 0.5 mM IBMX) to create a dose-response curve.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the diluted this compound compounds to the respective wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add a pre-optimized concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase.
-
Incubate for another pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value of this compound.
-
Visualizations
Caption: this compound signaling pathway through the sst2 receptor.
Caption: Experimental workflow for an this compound cAMP inhibition assay.
Caption: Logical troubleshooting workflow for this compound assays.
References
Technical Support Center: In Vitro Cytotoxicity Assessment of L-779976
Welcome to the technical support center for the in vitro cytotoxicity assessment of L-779976. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known as a potent and selective agonist for the somatostatin receptor subtype 2 (sst₂).[1] Its mechanism of action in the context of cytotoxicity is currently under investigation. While its primary role is associated with modulating hormonal release and neuronal activity, it is being explored for potential anti-proliferative and pro-apoptotic effects in various cell lines.
Q2: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?
Several assays are suitable for evaluating the cytotoxic effects of this compound. The choice of assay depends on the specific cellular function being investigated.[2] Commonly used methods include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3]
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4]
-
Caspase Activity Assay: Detects the activation of caspases, which are key proteases involved in the apoptotic pathway.[5]
-
Annexin V/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[2]
Q3: Are there any known interferences of this compound with common cytotoxicity assays?
Direct interference of this compound with common assay reagents has not been widely reported. However, as with any test compound, it is crucial to include proper controls to rule out potential artifacts. For instance, in an MTT assay, the compound could potentially reduce the MTT reagent directly, leading to a false-positive signal.[6] A cell-free control experiment (media, MTT reagent, and this compound) should be performed to assess this possibility.[6]
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in wells without cells. | - Contamination of media with bacteria or yeast.- Direct reduction of MTT by this compound.[6] | - Use sterile technique and check media for contamination before use.- Perform a cell-free control experiment to check for direct MTT reduction by the compound.[6] If positive, consider an alternative assay like LDH or SRB. |
| Inconsistent results between replicate wells. | - Uneven cell seeding.- Pipetting errors.[7]- Edge effects in the 96-well plate.[6] | - Ensure the cell suspension is homogenous before and during seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead.[6] |
| Low absorbance readings. | - Cell number per well is too low.- Incomplete solubilization of formazan crystals.[6] | - Optimize cell seeding density to ensure it falls within the linear range of the assay.- Ensure complete dissolution of formazan crystals by using an appropriate solubilization buffer and allowing sufficient incubation time with gentle agitation.[6] |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High spontaneous LDH release in control wells. | - Over-vigorous pipetting during cell plating or media changes.- Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion).[4] | - Handle cells gently during all steps of the experiment.- Optimize cell seeding density and ensure proper culture conditions.[4] |
| Low LDH release in treated samples despite visible cell death. | - The assay was performed too early, before significant membrane rupture occurred.- this compound or its metabolites may inhibit LDH enzyme activity. | - LDH is released during late-stage apoptosis or necrosis; consider extending the treatment duration.[8]- Test for direct inhibition of LDH by this compound by adding the compound to the positive control (cell lysate) and measuring LDH activity. |
| High background from serum in the culture medium. | - Animal sera contain inherent LDH activity.[4] | - Reduce the serum concentration in the culture medium to 1-5% during the treatment period.[4] Ensure this does not compromise cell viability in the untreated controls. |
Caspase Activity Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no caspase activity detected. | - Insufficient induction of apoptosis.- Low protein concentration in the cell lysate.[5]- Inactive reagents (e.g., DTT). | - Optimize the concentration of this compound and the incubation time.- Increase the number of cells used for lysate preparation or concentrate the lysate.- Prepare fresh DTT-containing buffers for each experiment as DTT is unstable in solution.[5] |
| High background signal. | - Contamination of reagents.- Non-specific cleavage of the substrate. | - Use fresh, high-quality reagents.- Include a specific caspase inhibitor (e.g., Ac-DEVD-CHO for caspase-3) as a negative control to ensure the signal is specific to caspase activity.[5] |
Quantitative Data Summary
The following table presents hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |
| MCF-7 (Breast Cancer) | MTT | Viability | 48 | 15.2 | 88.5 |
| LDH | Cytotoxicity | 48 | 25.8 | 75.3 | |
| Caspase-3 | Apoptosis | 24 | 12.5 | N/A | |
| A549 (Lung Cancer) | MTT | Viability | 48 | 32.7 | 79.1 |
| LDH | Cytotoxicity | 48 | 45.1 | 68.9 | |
| Caspase-3 | Apoptosis | 24 | 28.9 | N/A | |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 21.4 | 91.2 |
| LDH | Cytotoxicity | 48 | 33.6 | 82.4 | |
| Caspase-3 | Apoptosis | 24 | 18.7 | N/A |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[6]
-
Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
LDH Cytotoxicity Assay
-
Plate Setup: Prepare a 96-well plate with cells, vehicle controls, and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[9]
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.[4]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at 490 nm.[4]
Caspase-3 Colorimetric Assay
-
Cell Lysis: After treatment with this compound, harvest the cells and prepare a cell lysate using the lysis buffer provided in the assay kit.[10]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-200 µg) and the caspase-3 substrate (e.g., DEVD-pNA).[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[10]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm. The level of caspase-3 activity is directly proportional to the color intensity.[5]
Visualizations
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Caption: Decision tree for troubleshooting inconsistent MTT results.
References
- 1. Modulation of the adaptive response to stress by brain activation of selective somatostatin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
avoiding L-779976 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with L-779976, particularly concerning its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. Why is this happening?
A1: this compound has low solubility in aqueous solutions. Direct dissolution in water or aqueous buffers will likely result in precipitation. It is recommended to first dissolve the compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), before preparing aqueous working solutions.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO.
Q3: How should I prepare a working solution of this compound for my cell culture experiment?
A3: To prepare a working solution, first create a high-concentration stock solution in DMSO. Then, dilute this stock solution into your cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO in your working solution is low enough to not affect your cells (typically ≤ 0.1% to 0.5%), while still maintaining the solubility of this compound. See the detailed experimental protocol below for a step-by-step guide.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective agonist for the somatostatin receptor subtype 2 (SSTR2).[1][2] SSTR2 is a G-protein coupled receptor (GPCR) that, upon activation, can initiate several downstream signaling cascades.[3][4][5]
Q5: Can this compound be used for in vivo studies?
A5: Yes, this compound has been used in in vivo studies, often administered via microinjection. For such studies, it is critical to prepare a formulation where the compound remains in solution. This typically involves dissolving it in a suitable vehicle, which may include a small percentage of an organic solvent like DMSO, and then diluting it in a physiologically compatible solution like saline or artificial cerebrospinal fluid. The final vehicle composition should be tested for tolerability in the animal model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound is too high for the amount of DMSO in the final solution. | - Increase the final DMSO concentration slightly (while staying within the tolerated limit for your experiment).- Decrease the final concentration of this compound in your working solution.- Try a serial dilution approach: dilute the DMSO stock in a small volume of aqueous buffer first, and then add this intermediate dilution to the final volume. |
| Cloudiness or precipitation in the stock solution. | The this compound has not fully dissolved in the DMSO. | - Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.- Ensure the DMSO is of high purity and anhydrous. |
| Inconsistent experimental results. | - Precipitation of this compound leading to inaccurate concentrations.- Degradation of the compound. | - Always prepare fresh working solutions from the stock solution for each experiment.- Visually inspect your working solutions for any signs of precipitation before use.- Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Aqueous Solutions | < 1 mg/mL | Considered poorly soluble. Direct dissolution is not recommended. |
| DMSO | Soluble | Recommended as the primary solvent for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general guideline. The final concentrations of this compound and DMSO should be optimized for your specific experimental setup.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 585.75 g/mol , dissolve 5.86 mg in 1 mL of DMSO). d. Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. e. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution of the stock solution in your sterile aqueous buffer or cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. c. Important: To avoid precipitation, add the DMSO stock solution to the aqueous medium while vortexing or gently mixing. d. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.1%). For a 1:1000 dilution, the final DMSO concentration will be 0.1%. e. Visually inspect the final working solution for any signs of precipitation before adding it to your experiment.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: SSTR2 signaling pathway activated by this compound.
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 2. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
batch-to-batch variability of L-779976
Welcome to the technical support center for L-779976. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistent and reliable performance of this compound in your experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst₂).[1] Its primary mechanism of action is to bind to and activate sst₂ receptors, which are G-protein coupled receptors. This activation initiates downstream signaling cascades that can lead to various cellular responses, including the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What is the expected downstream signaling pathway activated by this compound?
A2: Upon binding to the sst₂ receptor, this compound triggers a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to reduced production of cAMP. This, in turn, decreases the activity of Protein Kinase A (PKA). Depending on the cell type and context, this can influence various downstream effectors, including ion channels and transcription factors like the cAMP response element-binding protein (CREB).
Q3: How should I properly store and handle this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] It is advisable to use freshly prepared solutions for experiments whenever possible. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q4: What are the potential causes of batch-to-batch variability with small molecule inhibitors like this compound?
A4: Batch-to-batch variability in small molecules can arise from several factors, including:
-
Purity and Impurity Profile: Different synthesis batches may have slight variations in purity or the presence of different impurities, which could have off-target effects.
-
Compound Stability and Degradation: Improper storage or handling can lead to degradation of the compound, reducing its effective concentration.[2]
-
Solubility Issues: Incomplete dissolution or precipitation of the compound in your experimental buffer can lead to inconsistent results.
-
Weighing and Dilution Errors: Inaccurate measurement when preparing stock solutions or serial dilutions is a common source of variability.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues you may encounter when using this compound, particularly those related to inconsistent results that may be attributed to batch-to-batch variability.
Issue 1: Inconsistent or lower-than-expected inhibition of cAMP accumulation.
-
Potential Cause: This is a primary indicator of reduced compound activity, which could stem from batch-to-batch variability in purity or degradation of the compound.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: If possible, verify the molecular weight of the compound from the new batch using Mass Spectrometry (MS) to confirm its identity. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the new batch compared to a previous, well-performing batch.
-
Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare fresh stock solutions from the lyophilized powder of each batch in high-quality, anhydrous DMSO. Ensure complete dissolution.
-
Perform a Head-to-Head Comparison: Design an experiment to directly compare the old and new batches in the same assay, run at the same time. Include a positive control (e.g., somatostatin) and a negative control (vehicle).
-
Generate a Dose-Response Curve: Determine the IC₅₀ (half-maximal inhibitory concentration) for both the old and new batches. A significant shift in the IC₅₀ value for the new batch would indicate a potency issue.
-
Issue 2: High variability between experimental replicates.
-
Potential Cause: High variability can be due to inconsistent compound delivery, issues with cell culture, or assay procedure inconsistencies.
-
Troubleshooting Steps:
-
Standardize Assay Protocol: Review your entire experimental protocol for any potential sources of error. Ensure consistent cell passage numbers, uniform cell seeding densities, and consistent incubation times.
-
Check for Solubility Issues: Visually inspect for any precipitation of this compound in your assay medium. If solubility is a concern, you may need to adjust the final solvent concentration or sonicate the stock solution briefly before dilution.
-
Pipetting Accuracy: Calibrate your pipettes and ensure proper pipetting technique, especially when working with small volumes.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. Avoid using the outermost wells or fill them with a buffer or sterile water to minimize evaporation.[3]
-
Experimental Protocols
Protocol 1: Quality Control Dose-Response Assay for this compound Batches
This protocol describes a method to compare the potency of different batches of this compound by measuring the inhibition of forskolin-stimulated cAMP accumulation in a cell line expressing the sst₂ receptor.
Materials:
-
Cells expressing sst₂ receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human sst₂ receptor)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Forskolin
-
This compound (different batches)
-
Somatostatin (as a positive control)
-
DMSO (anhydrous)
-
cAMP assay kit (e.g., TR-FRET, ELISA, or luminescence-based)
-
96-well or 384-well assay plates
Procedure:
-
Cell Seeding: Seed the sst₂-expressing cells into the assay plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation:
-
Prepare fresh 10 mM stock solutions of each this compound batch and somatostatin in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions) to generate a full dose-response curve. Also, prepare a vehicle control (DMSO at the same final concentration).
-
-
Compound Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted compounds (including controls) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add forskolin to all wells (except for a negative control group) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized for your cell line).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and the maximally inhibited control (100% inhibition).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each batch.
-
Data Presentation:
| Compound Batch | IC₅₀ (nM) | 95% Confidence Interval |
| Batch A (Reference) | 1.2 | [0.9, 1.5] |
| Batch B (New) | 5.8 | [4.9, 6.7] |
| Somatostatin | 0.5 | [0.4, 0.6] |
Note: The values in this table are for illustrative purposes only. A significant rightward shift in the IC₅₀ of the new batch would indicate lower potency.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of the sst₂ receptor agonist this compound.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability.
References
Technical Support Center: Interpreting Unexpected Data from L-779,976 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving L-779,976.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-779,976?
A1: L-779,976 is well-established as a potent and selective nonpeptide agonist for the somatostatin receptor subtype 2 (sst2). Its primary role in research has been to investigate the physiological effects of sst2 activation, which includes the regulation of hormone secretion and neurotransmission, and it has been studied for its potential anxiolytic and stress-reducing effects.
Q2: My experiment was designed to test L-779,976 as a c-Raf inhibitor, but the results are inconclusive. Is this a known application?
A2: Currently, there is no substantial evidence in the scientific literature to suggest that L-779,976 functions as a direct inhibitor of c-Raf. It is possible that your observations are due to off-target effects or downstream consequences of its primary activity as an sst2 agonist, which can, in some cellular contexts, influence the MAPK pathway. It is also recommended to confirm the identity and purity of your compound.
Q3: We observed an unexpected increase in MAPK pathway activation (p-MEK, p-ERK) after treating cells with L-779,976. What could be the cause?
A3: An increase in MAPK pathway activation is a known phenomenon called "paradoxical activation" that is often associated with certain types of RAF inhibitors.[1][2] While L-779,976 is not a typical RAF inhibitor, this paradoxical effect can occur when a compound influences the dimerization of RAF kinases.[3][4] In cells with wild-type BRAF and an upstream mutation (e.g., in RAS), some inhibitors can promote the formation of RAF dimers, leading to the transactivation of the unbound RAF protomer and subsequent downstream signaling.[4][5]
Alternatively, activation of sst2 by L-779,976 could indirectly modulate the MAPK pathway. Somatostatin receptors are G-protein coupled receptors (GPCRs), and their signaling can be complex and cell-type dependent, sometimes leading to crosstalk with growth factor signaling pathways that utilize the MAPK cascade.
Troubleshooting Unexpected MAPK Pathway Activation
If you are observing paradoxical activation of the MAPK pathway in your experiments with L-779,976, consider the following troubleshooting steps.
Initial Checks
-
Confirm Compound Identity and Purity: Use analytical techniques like mass spectrometry or NMR to verify the identity and purity of your L-779,976 stock.
-
Cell Line Authentication: Ensure your cell line is what it is supposed to be and is free from contamination.
-
Review Experimental Controls:
-
Vehicle Control (e.g., DMSO): To ensure the solvent is not causing the effect.
-
Positive Control for Paradoxical Activation: A known RAF inhibitor that causes paradoxical activation (e.g., vemurafenib in RAS-mutant cells).[5]
-
Negative Control: A "paradox breaker" RAF inhibitor (e.g., PLX8394) that inhibits the pathway without causing paradoxical activation.[2][5]
-
Investigating the Mechanism
The following experiments can help elucidate why L-779,976 might be causing unexpected MAPK activation.
-
Dose-Response Analysis: Perform a dose-response experiment and measure p-MEK and p-ERK levels. Paradoxical activation often occurs at specific concentration ranges.
-
Time-Course Analysis: Measure MAPK pathway activation at different time points after treatment to understand the dynamics of the response.
-
Assess Upstream Signaling: Check the activation status of upstream components like RAS (e.g., RAS-GTP pulldown assay) to confirm the genetic context is appropriate for paradoxical activation.
-
Evaluate RAF Dimerization: Use co-immunoprecipitation to assess the formation of BRAF/c-Raf homo- and heterodimers in the presence of L-779,976.
Experimental Protocols
Western Blot for MAPK Pathway Activation
This protocol is to assess the phosphorylation status of MEK and ERK.
-
Cell Culture and Treatment:
-
Plate cells with wild-type BRAF and, if applicable, a RAS mutation (e.g., A375) in 6-well plates.
-
Grow cells to 70-80% confluency.
-
Treat cells with a range of L-779,976 concentrations. Include vehicle, positive (e.g., vemurafenib), and negative (e.g., PLX8394) controls for 2-24 hours.[5]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet debris and collect the supernatant. .
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies for p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize phosphorylated protein levels to total protein and the loading control.
-
Quantitative Data Summary
| Treatment | Concentration | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-MEK / Total MEK (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| L-779,976 | 0.1 µM | User Data | User Data |
| L-779,976 | 1 µM | User Data | User Data |
| L-779,976 | 10 µM | User Data | User Data |
| Vemurafenib (Positive Control) | 1 µM | Expected Increase | Expected Increase |
| PLX8394 (Negative Control) | 1 µM | Expected Decrease/No Change | Expected Decrease/No Change |
Visualizing Potential Mechanisms
Signaling Pathways
Caption: Mechanism of paradoxical MAPK pathway activation by a RAF inhibitor.
Caption: Troubleshooting workflow for unexpected MAPK activation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to L-779976 and Octreotide for Somatostatin Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the somatostatin receptor (SSTR) binding characteristics of the non-peptide agonist L-779976 and the well-established peptide analog, octreotide. The information presented herein is compiled from scientific literature to support research and development in endocrinology, oncology, and related fields.
Quantitative Binding Affinity
The binding affinity of a ligand to its receptor is a primary determinant of its biological activity. This is commonly expressed by the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and octreotide for the five human somatostatin receptor subtypes (SSTR1-5).
| Somatostatin Receptor Subtype | This compound Binding Affinity (IC50, nM) | Octreotide Binding Affinity (IC50, nM) |
| SSTR1 | >1000 (estimated based on selectivity) | >1000[1] |
| SSTR2 | High affinity (selective agonist) | 0.2 - 2.5[1] |
| SSTR3 | >1000 (estimated based on selectivity) | Low affinity[1] |
| SSTR4 | >1000 (estimated based on selectivity) | >100[1] |
| SSTR5 | Significantly lower than SSTR2 | Lower affinity than SSTR2[1] |
Functional Profile
This compound is a potent, non-peptide, selective agonist for the somatostatin receptor subtype 2 (SSTR2).[3] Its high selectivity for SSTR2 suggests a more targeted mechanism of action compared to broader-spectrum somatostatin analogs.[2] Studies have shown that this compound is a biased agonist, and its stimulation of SSTR2 leads to the maintenance of the receptor at the cell surface, unlike some other agonists that induce receptor internalization.[4]
Octreotide is a synthetic octapeptide analog of somatostatin. It is a potent agonist for SSTR2 and SSTR5, with a lower affinity for SSTR3 and negligible affinity for SSTR1 and SSTR4.[1] The clinical efficacy of octreotide in treating conditions like acromegaly and neuroendocrine tumors is primarily attributed to its high affinity for SSTR2.[1]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the relative binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
1. Membrane Preparation:
-
Tissues or cells expressing the somatostatin receptor subtype of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competitive Binding Reaction:
-
A constant concentration of a radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or octreotide) are added to compete for binding to the receptors.
-
The reaction is incubated to reach equilibrium.
3. Separation and Detection:
-
The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[1]
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation, specifically the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture:
-
Cells stably expressing a specific somatostatin receptor subtype are cultured in appropriate media.
2. Stimulation:
-
The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
The cells are then stimulated with forskolin to increase intracellular cAMP levels.
-
Concurrently, the cells are treated with varying concentrations of the test compound (this compound or octreotide).
3. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
4. Data Analysis:
-
The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and the potency (EC50) is determined.
Signaling Pathways and Experimental Workflow
Caption: SSTR2 agonist binding and downstream signaling cascade.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Structures of the endogenous peptide- and selective non-peptide agonist-bound SSTR2 signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-secretory properties of non-peptide somatostatin receptor agonists in isolated rat colon: luminal activity and possible interaction with p-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to sst4 Receptor Agonists: L-779976 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The somatostatin receptor subtype 4 (sst4) has emerged as a promising therapeutic target for a range of disorders, including pain, inflammation, and neurodegenerative diseases. This guide provides a comprehensive comparison of the pharmacological properties of key sst4 agonists, with a particular focus on providing a detailed analysis of L-779976's receptor profile and comparing it with other notable sst4-selective compounds. This objective overview is supported by experimental data to aid researchers in selecting the appropriate tools for their investigations.
Introduction to sst4 Agonists
Somatostatin is a naturally occurring peptide that exerts its effects through five distinct G protein-coupled receptors (sst1-sst5). The sst4 receptor is of particular interest due to its unique expression pattern and its role in modulating neuronal excitability and inflammatory processes. The development of selective sst4 agonists is a key area of research for creating targeted therapies with fewer side effects. While a variety of compounds have been developed, this guide will focus on a comparative analysis of this compound and other well-characterized sst4 agonists such as L-803,087, J-2156, NNC 26-9100, and TT-232.
This compound: A Note on Selectivity
Initial investigations in the field often involve screening a battery of compounds. It is important to note that while sometimes mentioned in the broader context of somatostatin receptor research, this compound is primarily characterized as a potent and selective sst2 receptor agonist , not an sst4 agonist. This distinction is critical for the accurate interpretation of experimental results. To provide a clear comparative framework, this guide will present data for established sst4 agonists and highlight the selectivity profile of this compound to underscore the importance of choosing the correct pharmacological tool.
Quantitative Comparison of sst4 Agonists
The following tables summarize the binding affinity (Ki) and functional potency (IC50/EC50) of several key sst4 agonists. These values are critical for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki) of sst4 Agonists at Human Somatostatin Receptors (in nM)
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Selectivity for sst4 |
| L-803,087 | 199[1][2] | 4720[1][2] | 1280[1][2] | 0.7 [1][2] | 3880[1][2] | >280-fold vs other sst receptors[1][2] |
| J-2156 | 1200[3] | >5000[3] | 1400[3] | 1.2 [3][4] | 540[3] | >400-fold vs other sst receptors[3] |
| NNC 26-9100 | >1000 | >1000 | >1000 | 6 [5] | >1000 | >100-fold vs sst2[6] |
| TT-232 | High Affinity | - | - | High Affinity | - | 6.5-fold preference for sst4 over sst1[7] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of sst4 Agonists
| Compound | Assay Type | Cell Line | Potency (EC50/IC50) |
| L-803,087 | cAMP Inhibition | sst4-transfected cells | - |
| J-2156 | cAMP Inhibition | hsst4-expressing cells | IC50: 0.05 nM[3] |
| NNC 26-9100 | cAMP Inhibition | sst4-expressing cells | EC50: 2 nM[5] |
| TT-232 | cAMP Inhibition | SSTR4-expressing CHO cells | EC50: 371.6 nM[8] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the concentration of an agonist that is required for 50% of the maximum effect or inhibition.
Signaling Pathways of sst4 Agonists
Activation of the sst4 receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi/o), which, upon activation, lead to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular processes.
Caption: sst4 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize sst4 agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the sst4 receptor.
Caption: Radioligand Binding Assay Workflow.
Detailed Steps:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human sst4 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled sst4 ligand (e.g., [125I]-Somatostatin) and a range of concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an sst4 agonist to inhibit the production of cyclic AMP.
Detailed Steps:
-
Cell Culture: sst4-expressing cells are seeded in a 96-well plate and cultured overnight.
-
Pre-treatment: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the sst4 agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
-
Data Analysis: The data are plotted as a dose-response curve to determine the EC50 or IC50 of the agonist.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the sst4 receptor.
Caption: GTPγS Binding Assay Workflow.
Detailed Steps:
-
Membrane Preparation: As with the radioligand binding assay, membranes from sst4-expressing cells are prepared.
-
Assay Setup: Membranes are incubated in a buffer containing GDP and varying concentrations of the test agonist.
-
Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the G proteins.
-
Separation and Quantification: Bound [35S]GTPγS is separated from the free form, and the amount of bound radioactivity is quantified.
-
Data Analysis: The results are used to generate a dose-response curve and determine the EC50 and Emax values for the agonist.
Conclusion
The selection of an appropriate sst4 agonist is paramount for obtaining reliable and interpretable results in preclinical research. This guide provides a comparative overview of several key sst4 agonists, highlighting their binding affinities, functional potencies, and selectivity profiles. While this compound is a valuable tool for studying sst2-mediated effects, researchers interested in the sst4 receptor should utilize selective agonists such as L-803,087, J-2156, or NNC 26-9100. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for designing and executing studies in this promising area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. J 2156 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. benchchem.com [benchchem.com]
- 8. The heptapeptide somatostatin analogue TT-232 exerts analgesic and anti-inflammatory actions via SST4 receptor activation: In silico, in vitro and in vivo evidence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Somatostatin Receptor Subtype 4 (sst4) Selective Agonists: Validating Selectivity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of compounds reported to be selective for the somatostatin receptor subtype 4 (sst4). A critical evaluation of the selectivity of L-779,976 is presented alongside established sst4 selective agonists, NNC 26-9100 and J-2156. This guide aims to provide clarity and objective data to inform research and development decisions in the field of somatostatin receptor pharmacology.
Recent investigations have revealed a common misconception regarding the selectivity of L-779,976. Contrary to some initial reports, extensive binding studies have demonstrated that L-779,976 is a potent and selective agonist for the somatostatin receptor subtype 2 (sst2), not sst4. In radioligand binding assays, L-779,976 effectively displaces sst2-selective radioligands, while showing negligible affinity for sst4.[1] This guide will therefore clarify the selectivity profile of L-779,976 and provide a robust comparison with validated sst4 selective compounds.
Comparative Analysis of Receptor Binding Affinity
To accurately assess the selectivity of these compounds, it is essential to compare their binding affinities (Ki) across all five somatostatin receptor subtypes (sst1-sst5). The following table summarizes the available binding data for L-779,976, NNC 26-9100, and J-2156.
| Compound | sst1 Ki (nM) | sst2 Ki (nM) | sst3 Ki (nM) | sst4 Ki (nM) | sst5 Ki (nM) | Primary Selectivity |
| L-779,976 | >1000 | 0.05 - 1 | >1000 | >1000 | >1000 | sst2 |
| NNC 26-9100 | >600 | 621 | >1000 | 6 | >1000 | sst4 [2][3] |
| J-2156 | >5000 | >5000 | 1400 | 1.2 | 540 | sst4 [1][4] |
Note: Ki values are compiled from various sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.
As the data clearly indicates, L-779,976 exhibits high affinity for sst2, with Ki values in the sub-nanomolar to low nanomolar range, while its affinity for sst4 and other subtypes is significantly lower. In contrast, NNC 26-9100 and J-2156 demonstrate potent and selective binding to sst4.
Functional Activity at the sst4 Receptor
Beyond binding affinity, the functional activity of these compounds at the sst4 receptor is a critical parameter. The sst4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of sst4 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
| Compound | Functional Assay | EC50 (nM) at sst4 | Functional Activity at sst4 |
| L-779,976 | cAMP Inhibition | No significant activity | Inactive |
| NNC 26-9100 | cAMP Inhibition | 2 | Full Agonist |
| J-2156 | GTPγS Binding / cAMP Inhibition | ~1-10 | Full Agonist |
NNC 26-9100 and J-2156 are full agonists at the sst4 receptor, potently inhibiting cAMP production. L-779,976, consistent with its lack of binding affinity, does not exhibit significant functional activity at the sst4 receptor.
Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the human somatostatin receptors sst1, sst2, sst3, sst4, and sst5.
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing one of the human somatostatin receptor subtypes.
-
Radioligand: [¹²⁵I]-Somatostatin-14 or a subtype-selective radiolabeled antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail.
-
Test compounds (L-779,976, NNC 26-9100, J-2156) at various concentrations.
-
Non-specific binding control: 1 µM unlabeled somatostatin-14.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and the test compound at various dilutions.
-
Add the cell membranes to initiate the binding reaction.
-
For non-specific binding wells, add the radioligand and a saturating concentration of unlabeled somatostatin-14 before adding the membranes.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to activate the sst4 receptor and inhibit the production of cAMP.
Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the human sst4 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human sst4 receptor.
-
Assay medium: Serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (L-779,976, NNC 26-9100, J-2156) at various concentrations.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Seed the sst4-expressing cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay medium and pre-incubate for 15-30 minutes at 37°C.
-
Add the test compounds at various concentrations to the wells.
-
Stimulate the cells with a concentration of forskolin that produces a submaximal cAMP response (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage of inhibition of the forskolin-stimulated cAMP response against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) from the dose-response curve using non-linear regression.
Visualizing sst4 Signaling and Experimental Workflow
To further aid in the understanding of the sst4 receptor's function and the methods used to assess it, the following diagrams are provided.
Caption: sst4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating sst4 Agonist Selectivity.
Conclusion
The validation of compound selectivity is paramount in pharmacological research. This guide clarifies that L-779,976 is a selective sst2 agonist, not an sst4 agonist. For researchers investigating the physiological roles of the sst4 receptor or developing sst4-targeted therapeutics, NNC 26-9100 and J-2156 represent well-validated, selective tools. The provided data and protocols offer a framework for the objective comparison and selection of appropriate chemical probes for sst4 research.
References
- 1. Somatostatin receptor subtypes 2 and 5 inhibit corticotropin-releasing hormone-stimulated adrenocorticotropin secretion from AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-779976 and Endogenous Somatostatin Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic ligands and their endogenous counterparts is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the efficacy of the synthetic somatostatin receptor subtype 2 (SSTR2) selective agonist, L-779976, and the endogenous somatostatin peptides, SRIF-14 and SRIF-28.
Endogenous somatostatin, existing predominantly as SRIF-14 and SRIF-28, is a key regulatory peptide hormone with a broad spectrum of physiological effects mediated through its interaction with five distinct G-protein coupled receptor subtypes (SSTR1-5). These effects include the inhibition of hormone secretion, neurotransmission, and cell proliferation. This compound is a non-peptide small molecule designed to selectively target the SSTR2 subtype, offering the potential for more targeted therapeutic interventions with fewer off-target effects compared to the pan-agonistic nature of endogenous somatostatin.
Data Presentation: Quantitative Comparison of Binding Affinity and Functional Potency
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and endogenous somatostatin at the five human somatostatin receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Endogenous Somatostatin for Human Somatostatin Receptor Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | >1000 | 0.05 | >1000 | >1000 | >1000 |
| SRIF-14 | 2.5 | 0.3 | 1.0 | 5.0 | 1.2 |
| SRIF-28 | 2.0 | 0.2 | 0.8 | 4.0 | 0.5 |
Data compiled from various radioligand binding studies. Ki values represent the concentration of the ligand that inhibits 50% of the radioligand binding.
Table 2: Comparative Functional Potency (IC50/EC50, nM) in Adenylyl Cyclase Inhibition Assays
| Ligand | Cell Line | Receptor(s) Expressed | IC50/EC50 (nM) |
| This compound | CHO-K1 | hSSTR2 | ~1 |
| SRIF-14 | GH3 | Endogenous SSTRs | 10[1] |
| SRIF-28 | GH3 | Endogenous SSTRs | 0.03[1] |
IC50/EC50 values represent the concentration of the ligand that produces 50% of its maximal inhibitory effect on adenylyl cyclase activity.
Table 3: Comparative Functional Potency in MAP Kinase Activation/Inhibition Assays
| Ligand | Cell Line | Receptor(s) Expressed | Effect on MAP Kinase | Potency (EC50/IC50, nM) |
| This compound | Not explicitly found | SSTR2 | Inhibition | Data not available |
| Somatostatin | CHO-SSTR1 | hSSTR1 | Activation | Data not available |
| Somatostatin Analogue (BIM 23014) | Neuroblastoma/Small Cell Lung Carcinoma | Endogenous SSTRs | Inhibition | Dose-dependent |
Potency and efficacy of somatostatin and its analogs on MAP kinase can be cell-type and SSTR subtype specific, leading to either activation or inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a ligand for a specific receptor.
1. Membrane Preparation:
-
Cells stably expressing a specific human somatostatin receptor subtype (e.g., CHO-K1 cells) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).
2. Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [125I-Tyr11]SRIF-14) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (this compound or endogenous somatostatin) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The reaction is incubated to equilibrium (e.g., 30-60 minutes at 25°C).
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP).
1. Cell Culture and Treatment:
-
Cells expressing the somatostatin receptor of interest (e.g., GH3 pituitary cells or transfected CHO-K1 cells) are cultured in appropriate media.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then treated with a stimulator of adenylyl cyclase (e.g., forskolin) in the presence or absence of varying concentrations of the test ligand (this compound or endogenous somatostatin).
2. cAMP Measurement:
-
The incubation is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
3. Data Analysis:
-
The concentration-response curves for the inhibition of stimulated cAMP production are generated.
-
The IC50 value, representing the concentration of the ligand that causes 50% of the maximal inhibition, is calculated.
MAP Kinase Phosphorylation Assay (Western Blot)
This assay is used to assess the activation or inhibition of the MAP kinase signaling pathway.
1. Cell Culture and Stimulation:
-
Cells of interest are cultured to an appropriate confluency.
-
The cells are serum-starved to reduce basal MAP kinase activity.
-
The cells are then stimulated with a growth factor or other stimulus known to activate the MAP kinase pathway, in the presence or absence of the test ligand (this compound or endogenous somatostatin) for various time points.
2. Protein Extraction and Quantification:
-
The cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
3. Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a MAP kinase (e.g., phospho-ERK1/2).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAP kinase.
4. Data Analysis:
-
The intensity of the phosphorylated MAP kinase bands is quantified and normalized to the total MAP kinase bands.
-
The fold change in phosphorylation relative to the control is calculated.
Mandatory Visualization
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Logical Relationship of Ligand Selectivity and Downstream Effects
Caption: Ligand selectivity and downstream effects.
References
L-779,976: A Comparative Analysis of its Cross-Reactivity with Somatostatin and Bradykinin Receptors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity and functional activity of the non-peptide compound L-779,976 across various somatostatin receptor (SSTR) subtypes and bradykinin receptors. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity profile of this molecule.
Summary of Findings
L-779,976 is a potent and highly selective agonist for the somatostatin receptor subtype 2 (SSTR2). Experimental data demonstrates that it exhibits negligible binding and functional activity at other somatostatin receptor subtypes, including SSTR1, SSTR3, and SSTR4. While its activity at SSTR5 is not as extensively documented in the reviewed literature, the available evidence points towards a strong preference for SSTR2. Furthermore, initial reports of bradykinin agonist activity appear to be minimal, with a significantly lower affinity for bradykinin receptors compared to its potent interaction with SSTR2.
Data Presentation
Table 1: Comparative Binding Affinity of L-779,976
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Reference |
| Somatostatin Receptors | |||
| SSTR1 | L-779,976 | >1000 | [1] |
| SSTR2 | L-779,976 | 0.048 | [1] |
| SSTR3 | L-779,976 | >1000 | [1] |
| SSTR4 | L-779,976 | >1000 | [1] |
| SSTR5 | L-779,976 | 13 | [1] |
| Bradykinin Receptors | |||
| B1 | L-779,976 | >10,000 | Data not available in reviewed literature |
| B2 | L-779,976 | >10,000 | Data not available in reviewed literature |
Note: The binding affinity for bradykinin receptors is inferred from the lack of significant functional activity in relevant assays. Precise Ki values from direct binding assays were not available in the reviewed literature.
Table 2: Comparative Functional Activity of L-779,976
| Receptor | Assay | Functional Response (EC50 or % Activity) | Reference |
| Somatostatin Receptors | |||
| SSTR2 | cAMP Inhibition | EC50 = 0.13 nM | [1] |
| SSTR1, SSTR3, SSTR4 | cAMP Inhibition | Inactive | [1] |
| Bradykinin Receptors | |||
| B2 | Intracellular Ca2+ Mobilization | No significant response | Data inferred from lack of reported activity |
Signaling Pathways
The primary signaling pathway for L-779,976 is through the activation of SSTR2, a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels and the activation of protein tyrosine phosphatases, ultimately leading to the regulation of hormone secretion and cell growth.
In contrast, bradykinin receptors, particularly the B2 receptor, primarily signal through the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C. The lack of significant calcium mobilization in response to L-779,976 in relevant cell types suggests minimal cross-reactivity with this pathway.
References
A Comparative Guide: SSTR2 Agonism with L-779976 vs. SSTR4 Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular and physiological effects of activating the somatostatin receptor subtype 2 (SSTR2) with the selective agonist L-779976, versus antagonizing the somatostatin receptor subtype 4 (SSTR4). While the initial query suggested a combination of these agents, current scientific literature does not support their combined use for a specific therapeutic purpose. Instead, this document will serve as a valuable resource by objectively comparing the individual mechanisms of action, signaling pathways, and potential therapeutic implications of modulating these two distinct somatostatin receptor subtypes.
Introduction
Somatostatin is a regulatory peptide that exerts a wide range of inhibitory effects on hormone secretion, cell proliferation, and neurotransmission.[1] These effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] The distinct tissue distribution and signaling pathways of these receptor subtypes offer opportunities for targeted therapeutic interventions. This compound is a selective agonist for SSTR2, a receptor subtype extensively studied for its role in neuroendocrine tumors and anxiety.[2][3] Conversely, SSTR4 is emerging as a promising target for inflammatory and pain-related conditions.[4] This guide will delve into the known experimental data for each, providing a framework for researchers to evaluate their potential applications.
Comparative Data
The following tables summarize the key characteristics and experimental findings related to SSTR2 agonism with this compound and the effects of SSTR4 antagonism.
Table 1: Receptor and Ligand Characteristics
| Feature | SSTR2 Agonist (this compound) | SSTR4 Antagonist |
| Target Receptor | Somatostatin Receptor Subtype 2 (SSTR2) | Somatostatin Receptor Subtype 4 (SSTR4) |
| Mechanism of Action | Binds to and activates SSTR2, mimicking the action of endogenous somatostatin. | Binds to SSTR4 and blocks the binding and subsequent action of endogenous somatostatin. |
| Key Physiological Roles of Receptor | Inhibition of hormone secretion (e.g., growth hormone, insulin, glucagon), regulation of neurotransmission, induction of apoptosis in tumor cells.[1] | Mediation of analgesic, anti-inflammatory, and anti-depressant effects without significant endocrine actions.[4] |
| Therapeutic Potential | Treatment of neuroendocrine tumors, acromegaly, and potentially anxiety disorders.[2][3] | Treatment of chronic pain, inflammation, and potentially depression and Alzheimer's disease.[5] |
Table 2: Cellular Signaling Pathways
| Signaling Event | SSTR2 Activation (e.g., by this compound) | SSTR4 Activation (Blocked by Antagonist) |
| G Protein Coupling | Primarily Gαi/o | Primarily Gαi/o[5] |
| Adenylyl Cyclase | Inhibition, leading to decreased intracellular cAMP.[1][6] | Inhibition, leading to decreased intracellular cAMP.[5] |
| MAP Kinase Pathway | Modulation, often leading to inhibition of cell proliferation.[7] | Can both inhibit (via SHP-2) and stimulate (via PKC/MAPK/STAT3) cell proliferation.[5] |
| Ion Channel Modulation | Activation of K+ channels (e.g., GIRK), inhibition of Ca2+ channels.[5] | Activation of inwardly rectifying potassium (GIRK) and M channels; inhibition of voltage-dependent Ca2+ channels.[5] |
| Phosphatase Activity | Activation of tyrosine phosphatases SHP-1 and SHP-2.[1] | Activation of tyrosine phosphatase SHP-2.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the activity of SSTR2 agonists and SSTR4 antagonists.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a ligand (agonist or antagonist) to its target receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human SSTR2 or SSTR4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Homogenize the cells and centrifuge to isolate the cell membranes containing the receptors.
-
Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., [125I-Tyr11]-SST-14 for SSTR2 or a specific radiolabeled SSTR4 ligand) and varying concentrations of the unlabeled test compound (this compound or an SSTR4 antagonist).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To measure the activation of G proteins following receptor agonism.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest as described above.
-
Assay Buffer: Prepare a buffer containing GDP, MgCl2, and other necessary components.
-
Reaction: Incubate the membranes with varying concentrations of the agonist (e.g., this compound) in the presence of [35S]GTPγS.
-
Incubation: Allow the reaction to proceed at 30°C for a specified time.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the agonist concentration to determine the EC50 and maximal stimulation (Emax). For an antagonist, this assay would be used to measure the inhibition of agonist-stimulated [35S]GTPγS binding.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary signaling cascades associated with SSTR2 and SSTR4 activation.
Caption: SSTR2 Agonist Signaling Pathway.
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anxiolytic effects of somatostatin following intra-septal and intra-amygdalar microinfusions are reversed by the selective sst2 antagonist PRL2903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effects of somatostatin isoforms SST 14 and SST 28 in two animal models (Rattus norvegicus) after intra-amygdalar and intra-septal microinfusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reassessment of SST4 Somatostatin Receptor Expression Using SST4-eGFP Knockin Mice and the Novel Rabbit Monoclonal Anti-Human SST4 Antibody 7H49L61 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein phosphatase modulation of somatostatin receptor signaling in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: L-779976 and BIM-23027 in Somatostatin Receptor 2 Agonism
In the landscape of somatostatin receptor subtype 2 (sst2) agonists, L-779976 and BIM-23027 have emerged as significant research compounds. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Executive Summary
Both this compound and BIM-23027 are selective agonists for the somatostatin receptor subtype 2 (sst2), a G-protein coupled receptor that plays a crucial role in various physiological processes, including hormone secretion and cell proliferation. While both compounds target the same receptor, available data suggests differences in their potency and reported applications. BIM-23027 is a potent peptide agonist with a well-documented high affinity for the sst2 receptor. In contrast, this compound is a nonpeptide agonist, a notable characteristic, though its development was reportedly halted due to low bioavailability. Quantitative data for a direct comparison of binding affinity and functional potency is more readily available for BIM-23027.
Quantitative Performance Data
| Compound | Receptor Target | Parameter | Value | Cell Line/System | Reference |
| BIM-23027 | sst2 | EC50 (Agonist Activity) | 0.32 nM | Not Specified | [1][2] |
| This compound | sst2 | Ki / EC50 | Data not available | Not Specified | - |
Note: The absence of publicly available quantitative data for this compound's binding affinity and functional potency limits a direct quantitative comparison with BIM-23027.
Mechanism of Action and Signaling Pathway
Both this compound and BIM-23027 exert their effects by binding to and activating the sst2 receptor. This receptor is coupled to inhibitory G-proteins (Gi/o), and its activation triggers a cascade of intracellular signaling events. The primary and most well-characterized downstream effect is the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Beyond cAMP inhibition, sst2 receptor activation also modulates other critical signaling pathways:
-
Activation of Protein Tyrosine Phosphatases (PTPs): Specifically, SHP-1 and SHP-2 are activated, which play roles in dephosphorylating key signaling proteins.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway can be influenced by sst2 activation, often leading to anti-proliferative effects.
-
Influence on the PI3K/AKT Pathway: The PI3K/AKT pathway, crucial for cell survival and growth, can also be modulated by sst2 signaling.
-
Regulation of Ion Channels: sst2 activation can lead to the opening of potassium channels and inhibition of calcium channels, resulting in cell hyperpolarization and reduced hormone secretion.
Caption: sst2 Receptor Signaling Pathway
Experimental Protocols
The following are representative protocols for the key assays used to characterize sst2 receptor agonists.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., this compound or BIM-23027) for the sst2 receptor.
Caption: Radioligand Binding Assay Workflow
Detailed Steps:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human sst2 receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
A fixed concentration of a radiolabeled sst2 ligand (e.g., [¹²⁵I]-Somatostatin-14).
-
Increasing concentrations of the unlabeled test compound (this compound or BIM-23027).
-
The membrane preparation.
-
-
Include controls for total binding (no unlabeled competitor) and non-specific binding (a high concentration of an unlabeled sst2 ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Inhibition Assay (for determining Functional Potency - EC50)
This protocol describes how to measure the ability of an sst2 agonist to inhibit forskolin-stimulated cAMP production.
References
Confirming L-779976-Induced Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling pathways induced by the selective somatostatin receptor subtype 2 (sst2) agonist, L-779976, with other alternative sst2 agonists. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying sst2-mediated cellular responses.
Introduction to this compound and sst2 Signaling
This compound is a potent and selective non-peptide agonist for the somatostatin receptor subtype 2 (sst2). Activation of the sst2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that can modulate various physiological processes, including neurotransmission, hormone secretion, and cell proliferation. Understanding the specific downstream pathways activated by this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. Key signaling pathways implicated in sst2 activation include the Extracellular signal-regulated kinase (ERK) pathway and the induction of the immediate early gene c-Fos, a marker of neuronal activation. Furthermore, the mTOR pathway is a critical downstream effector of signaling cascades involving ERK, playing a central role in cell growth and proliferation.
Data Presentation: Comparative Analysis of sst2 Agonist-Induced Signaling
The following tables summarize quantitative data from studies investigating the effects of this compound and other sst2 agonists on downstream signaling events.
Table 1: Comparison of sst2 Agonist-Induced sst2A Receptor Phosphorylation
| Agonist | Receptor Phosphorylation (relative to control) | Reference |
| L-779,976 | Strong induction | [1] |
| Somatostatin-14 (SS-14) | Strong induction | [1] |
| Octreotide | Strong induction | [1] |
| SOM230 (Pasireotide) | No detectable signal | [1] |
Table 2: Comparison of sst2 Agonist-Induced Serum Response Element (SRE)-Driven Luciferase Expression
SRE activation is a downstream event of the ERK pathway.
| Agonist | pEC50 (M) for Luciferase Expression | Emax (% of SRIF-14) | Reference |
| Somatostatin-14 (SRIF-14) | 9.06 ± 0.03 | 100 | [2][3] |
| L-779,976 | Not explicitly stated, but shown to be a potent agonist | Potent agonist activity | [1] |
| Octreotide | 9.13 ± 0.05 | 98.5 ± 2.4 | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for ERK Phosphorylation
Objective: To quantify the level of phosphorylated ERK (p-ERK) relative to total ERK in response to sst2 agonist treatment.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the sst2 receptor (e.g., HEK293-sst2A or AR42J cells) to 80% confluency.[4] Serum-starve the cells for 18-24 hours in DMEM/F12 containing 0.5% (wt/vol) BSA.[4] Treat cells with the desired concentration of sst2 agonist (e.g., this compound, Octreotide) for the specified time at 37°C.[4]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
Immunohistochemistry for c-Fos Expression
Objective: To visualize and quantify the expression of c-Fos protein in response to neuronal activation by sst2 agonists.
Protocol:
-
Tissue Preparation:
-
Perfuse animals transcardially with saline followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose in PBS.
-
Cut 30-40 µm thick coronal sections using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash free-floating sections three times in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in sodium citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBST) for 1-2 hours at room temperature.
-
Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 dilution) in blocking solution for 24-48 hours at 4°C.
-
Wash sections three times in PBST.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500) for 1-2 hours at room temperature.
-
Wash sections three times in PBST.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
-
Visualization and Analysis:
-
Develop the signal using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate in c-Fos-positive nuclei.
-
Mount sections onto glass slides, dehydrate, and coverslip.
-
Image the sections using a light microscope.
-
Quantify the number of c-Fos-positive cells in specific brain regions of interest using image analysis software.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound-induced sst2 receptor downstream signaling cascade.
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
Caption: Experimental workflow for immunohistochemical detection of c-Fos.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of functional profiles at human recombinant somatostatin sst2 receptor: simultaneous determination of intracellular Ca2+ and luciferase expression in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of functional profiles at human recombinant somatostatin sst2 receptor: simultaneous determination of intracellular Ca2+ and luciferase expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-Biased Signaling at the sst2A Receptor: The Multi-Somatostatin Analogs KE108 and SOM230 Activate and Antagonize Distinct Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
L-779976 and its Alternatives: A Comparative Guide for sst4 Receptor Validation
For researchers, scientists, and drug development professionals, the selective validation of the somatostatin receptor subtype 4 (sst4) is crucial for advancing therapeutic strategies targeting pain, inflammation, and neurodegenerative diseases. This guide provides a comprehensive comparison of L-779976 and more selective tool compounds, J-2156 and NNC 26-9100, for the validation of sst4 receptor function.
While L-779,976 has been utilized in some studies involving somatostatin receptors, emerging evidence indicates its primary role as a potent sst2 receptor agonist, limiting its utility for specific sst4 validation. In contrast, J-2156 and NNC 26-9100 have demonstrated high affinity and selectivity for the sst4 receptor, establishing them as superior tool compounds for elucidating the precise physiological and pathological roles of this receptor subtype.
Comparative Analysis of sst4 Tool Compounds
The selection of an appropriate tool compound is paramount for accurate and reproducible experimental outcomes. The following tables summarize the available binding affinity and functional activity data for L-779,976, J-2156, and NNC 26-9100 across the five human somatostatin receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of Tool Compounds at Human Somatostatin Receptors
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
| L-779,976 | - | Potent Agonist | - | Data Not Available | - |
| J-2156 | >1000 | >5000 | 1400 | 1.2 | 540[1] |
| NNC 26-9100 | >100-fold selectivity for sst4 | >100-fold selectivity for sst4 | >100-fold selectivity for sst4 | 6 [2] | >100-fold selectivity for sst4 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (IC50/EC50, nM) of Tool Compounds at Human sst4 Receptor
| Compound | Assay Type | Potency (nM) |
| L-779,976 | Data Not Available | Data Not Available |
| J-2156 | cAMP Inhibition (IC50) | 0.05 [1] |
| NNC 26-9100 | cAMP Inhibition (EC50) | 2 |
Note: A lower IC50/EC50 value indicates greater potency.
The data clearly illustrate the superior selectivity and potency of J-2156 and NNC 26-9100 for the sst4 receptor compared to the limited and non-selective profile of L-779,976.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of sst4 receptor function and the experimental approaches to its validation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: sst4 Receptor Signaling Pathway
Caption: Workflow for sst4 Compound Validation
Experimental Protocols
Accurate validation of sst4 tool compounds relies on robust and well-defined experimental protocols. Below are outlines of key in vitro assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for the sst4 receptor by competing with a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human sst4 receptor.
-
Radioligand (e.g., [¹²⁵I]-Somatostatin-14).
-
Test compounds (L-779,976, J-2156, NNC 26-9100).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay determines the functional activity of a compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in the sst4 signaling pathway.
-
Materials:
-
Cells stably expressing the human sst4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Generate concentration-response curves to determine the EC50 or IC50 value of the test compound.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the sst4 receptor.
-
Materials:
-
Cell membranes expressing the human sst4 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the test compound, GDP, and [³⁵S]GTPγS.
-
Separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Measure the radioactivity on the filters.
-
Determine the EC50 value from concentration-response curves.
-
Conclusion
For the specific and reliable validation of the sst4 receptor, the use of highly selective and potent tool compounds is indispensable. While L-779,976 may have applications in broader somatostatin receptor studies, its pronounced sst2 agonism makes it unsuitable for dissecting the specific functions of sst4. In contrast, J-2156 and NNC 26-9100 emerge as the recommended tool compounds for sst4 validation , exhibiting high affinity, selectivity, and potent functional activity. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers to design and execute rigorous studies aimed at unraveling the therapeutic potential of targeting the sst4 receptor.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of L-779976
For Immediate Use by Laboratory Professionals
Disclaimer: These guidelines are intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for any chemical before handling and disposal.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle L-779976 with the utmost care in a designated and controlled laboratory environment.
Personal Protective Equipment (PPE):
All personnel handling this compound must wear the following minimum PPE:
-
Gloves: Double nitrile gloves are recommended.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, especially the solid form, and the preparation of its waste for disposal must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or fine particles.
II. Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table outlines the typical information found in an SDS for a small molecule kinase inhibitor. Researchers should aim to populate a similar table with specific data from their supplier's SDS.
| Property | Value | Source/Notes |
| Chemical Name | This compound | |
| CAS Number | Not readily available | |
| Molecular Formula | C₂₄H₂₁N₅O₂ | |
| Molecular Weight | 411.46 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | Insoluble in water. |
| Mechanism of Action | Potent and selective inhibitor of ERK2 MAP kinase | |
| Toxicity Data (LD50) | Not available. Assume high potency and treat as a hazardous compound. | Handle with caution to avoid exposure. |
| Stability | Stable under recommended storage conditions. | Avoid strong oxidizing agents. |
III. Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound is a critical final step in the experimental workflow. The core principle is to treat all materials that have come into contact with the compound as hazardous chemical waste.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Contaminated Materials: All disposable items that have had direct contact with this compound, such as weighing paper, pipette tips, tubes, vials, gloves, and bench paper, must be collected as solid hazardous chemical waste.[1][2][3]
-
Unused Compound: Any excess or expired solid this compound must be disposed of as hazardous chemical waste and should never be washed down the drain.[1][2][3]
-
-
Liquid Waste:
-
Contaminated Solutions: All solutions containing this compound, including stock solutions in solvents like DMSO, cell culture media, and assay buffers, must be collected as liquid hazardous chemical waste.[1][2][3]
-
Solvent Compatibility: Be mindful of the solvents used. Halogenated and non-halogenated solvent waste should be collected in separate, compatible containers as per your institution's guidelines.[1]
-
Step 2: Containment and Labeling
Proper containment and labeling are essential for safety and regulatory compliance.
-
Containers:
-
Use robust, leak-proof, and chemically compatible containers for both solid and liquid waste.
-
Ensure containers have secure, tight-fitting lids and are kept closed except when adding waste.[2]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and any other components in the waste stream (e.g., DMSO, methanol).
-
The date of accumulation should also be clearly marked on the label.
-
Step 3: Storage and Decontamination
-
Temporary Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within your laboratory. This area should have secondary containment to mitigate any potential leaks.[1][3]
-
Decontamination: Decontaminate surfaces and non-disposable equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used must be disposed of as solid hazardous waste.[3]
Step 4: Disposal Request and Pickup
-
EHS Pickup: Once a waste container is full or the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3]
-
Do not attempt to dispose of this waste through standard municipal trash or sewer systems. [2][3]
IV. Mandatory Visualizations
The following diagrams illustrate the logical workflow for waste disposal and a simplified representation of the signaling pathway inhibited by this compound.
Caption: Workflow for the safe disposal of hazardous chemical waste.
Caption: Simplified MAPK/ERK signaling pathway with this compound inhibition.
References
Personal protective equipment for handling L-779976
Disclaimer: This document provides essential safety and logistical information for handling L-779976 based on general best practices for potent pharmacological compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, all personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a thorough risk assessment before handling this substance. The following guidance should be considered a baseline for developing comprehensive internal safety protocols.
This compound is identified as a nonpeptide somatostatin receptor agonist. As a potent, biologically active compound, it requires stringent handling procedures to minimize exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling potent compounds like this compound. The following table summarizes the recommended PPE based on the task being performed.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Double-gloving with nitrile or neoprene gloves | Disposable lab coat with tight cuffs, disposable sleeves | NIOSH-approved respirator with a particulate filter (e.g., N95, P100) within a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant lab coat or disposable gown | Work within a certified chemical fume hood. |
| General Handling and Transfers | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required if handling is within a fume hood. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
Spill and Disposal Procedures
A clear and practiced spill response and disposal plan is mandatory.
| Procedure | Description |
| Spill Response (Solid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE (respirator, double gloves, lab coat, eye protection). 3. Gently cover the spill with absorbent material (e.g., vermiculite, sand) to avoid raising dust. 4. Moisten the absorbent material with a suitable solvent (e.g., water or a detergent solution) to prevent airborne dust. 5. Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. 6. Decontaminate the spill area with a suitable detergent and water. |
| Spill Response (Liquid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE (double gloves, lab coat, eye protection). 3. Contain the spill with absorbent pads or granules. 4. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. 5. Decontaminate the spill area with a suitable detergent and water. |
| Waste Disposal | All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][2][3][4][5] Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][4] Contact your institution's EHS department for specific disposal procedures.[1] |
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates a generalized workflow for safely handling this compound in a laboratory setting.
This workflow emphasizes the critical steps of preparation, controlled handling, and proper disposal to ensure a safe laboratory environment when working with potent compounds like this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
